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  • Product: Ethyl 6-formyl-5-nitronicotinate

Core Science & Biosynthesis

Foundational

Ethyl 6-formyl-5-nitronicotinate: A Strategic Pyridine Building Block in Advanced Drug Discovery

Executive Summary The development of highly selective kinase and polymerase inhibitors heavily relies on the availability of versatile, polyfunctionalized heterocyclic building blocks. Among these, Ethyl 6-formyl-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase and polymerase inhibitors heavily relies on the availability of versatile, polyfunctionalized heterocyclic building blocks. Among these, Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5) has emerged as a critical intermediate. This technical guide provides an in-depth analysis of its chemical properties, its mechanistic utility in synthesizing 1,5-naphthyridin-2(1H)-one scaffolds, and field-proven protocols for its application in developing next-generation Poly (ADP-ribose) polymerase 1 (PARP-1) selective inhibitors .

Chemical Profile and Structural Significance

Ethyl 6-formyl-5-nitronicotinate is a highly reactive nitropyridine derivative. The molecular architecture features three distinct functional handles: an ethyl ester, a nitro group, and a formyl group. The juxtaposition of the strongly electron-withdrawing nitro group adjacent to the formyl moiety creates a highly electrophilic carbon center at the aldehyde, priming it for precise nucleophilic attack and condensation reactions.

Table 1: Physicochemical Properties

PropertySpecification
CAS Number 2589531-65-5
IUPAC Name Ethyl 6-formyl-5-nitropyridine-3-carboxylate
Molecular Formula C9H8N2O5
Molecular Weight 224.17 g/mol
Purity Standard ≥95% (HPLC)
Physical State Crystalline solid
Storage Conditions Inert atmosphere, 2-8°C

Core Application: Synthesis of PARP-1 Selective Inhibitors

First-generation PARP inhibitors (e.g., olaparib, pamiparib) often suffer from dose-limiting hematological toxicities due to their dual inhibition of PARP-1 and PARP-2 . Recent medicinal chemistry efforts have demonstrated that the 1,5-naphthyridin-2(1H)-one core—synthesized directly from ethyl 6-formyl-5-nitronicotinate—confers exquisite selectivity for PARP-1 . The building block allows for the precise spatial arrangement of hydrogen bond donors and acceptors required to exploit the subtle structural differences between the PARP-1 and PARP-2 NAD+ binding pockets.

PARP1_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 Enzyme Recruitment DNA_Damage->PARP1 Triggers Trapped PARP-1-DNA Trapped Complex PARP1->Trapped Inhibited by Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Trapped Binds NAD+ pocket DSB Double-Strand Breaks (DSBs) Trapped->DSB Replication Fork Collapse Cell_Death Synthetic Lethality (BRCA-mutant cells) DSB->Cell_Death HR Repair Deficient

Figure 1: Mechanism of PARP-1 trapping and synthetic lethality in BRCA-mutant cells.

Table 2: Comparative Efficacy of PARP Inhibitors

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/2)BRCA-mutant DLD-1 IC50 (nM)
Pamiparib (BGB-290) 1.30.9~0.7-foldN/A
AZD5305 ~0.003~1.4>400-fold~0.04
Compound 8m (Derived) 0.49>500>1000-fold4.82

(Data synthesized from Ren et al., 2022 and Johannes et al., 2021)

Experimental Workflows: Constructing the Naphthyridine Scaffold

The transition from a monocyclic pyridine to a bicyclic 1,5-naphthyridine requires a sequence of oxidation, olefination, and reductive cyclization. The protocols below outline the validated methodology for this transformation .

Synthesis_Workflow Start Ethyl 6-methyl-5-nitronicotinate (Starting Material) Oxidation SeO2 Oxidation (1,4-dioxane, 120°C, 12h) Start->Oxidation Filtration Hot Filtration & Concentration Oxidation->Filtration Remove Se byproducts Purification1 Silica Gel Chromatography (0-30% EtOAc/Petroleum Ether) Filtration->Purification1 Intermediate Ethyl 6-formyl-5-nitronicotinate (Key Building Block) Purification1->Intermediate Yield: ~65% HWE HWE Olefination (NaH, THF, -78°C) Intermediate->HWE Add Phosphonate Cyclization Reductive Cyclization (Fe/AcOH or Pd/C, H2) HWE->Cyclization Product 1,5-Naphthyridin-2(1H)-one Core (PARP-1 Inhibitor) Cyclization->Product Ring Closure

Figure 2: Workflow for synthesizing the 1,5-naphthyridin-2(1H)-one core.

Protocol 3.1: Synthesis of Ethyl 6-formyl-5-nitronicotinate via Oxidation

Causality & Rationale: Selenium dioxide (SeO2) is specifically selected for its ability to oxidize the allylic/benzylic-type methyl group alpha to the pyridine nitrogen into an aldehyde without over-oxidizing it to a carboxylic acid. The high temperature (120 °C) is thermodynamically necessary to overcome the deactivating, electron-withdrawing effect of the adjacent nitro group.

Step-by-Step Procedure:

  • Reaction Setup: Charge a round-bottom flask with ethyl 6-methyl-5-nitronicotinate (100 g, 476 mmol, 1.0 equiv) and SeO2 (71.3 g, 642 mmol, 1.35 equiv) in 1,4-dioxane (500 mL).

  • Oxidation: Stir the mixture under a nitrogen atmosphere at 120 °C for 12 hours.

  • Hot Filtration: Cool the reaction slightly and perform a hot filtration through a Celite pad to remove insoluble black selenium Se(0) byproducts.

    • Self-Validation Check: The filtrate must transition from a dark, opaque suspension to a clear, brown-tinged solution. If black particulates remain, re-filter through a finer frit.

  • Concentration: Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the residue via flash chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in petroleum ether.

  • Verification: Isolate the product as a brown semi-solid (Yield: ~65.6%). Confirm identity via LC-MS (Expected [M+H]+ = 225 m/z).

Protocol 3.2: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Rationale: The highly electrophilic formyl group of ethyl 6-formyl-5-nitronicotinate is perfectly primed for HWE olefination. This reaction stereoselectively yields the (E)-alkene, which provides the necessary geometric orientation for the subsequent reductive cyclization into the naphthyridine ring. The cryogenic temperature (-78 °C) is critical to suppress unwanted side reactions at the highly sensitive nitro group.

Step-by-Step Procedure:

  • Carbanion Formation: To a stirred solution of NaH (60% dispersion, 35.6 g, 892 mmol, 2.0 equiv) in anhydrous THF (800 mL) at 40 °C under nitrogen, dropwise add ethyl 2-(diethoxyphosphoryl)butanoate (169 g, 669 mmol, 1.5 equiv) over 1.5 hours.

  • Cryogenic Cooling: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Dissolve ethyl 6-formyl-5-nitronicotinate (100 g, 446 mmol, 1.0 equiv) in anhydrous THF (200 mL) and add it dropwise to the reaction over 20 minutes.

  • Reaction Maturation: Stir the resulting mixture for 30 minutes at -78 °C.

    • Self-Validation Check: Perform a rapid TLC (UV 254 nm). Complete consumption of the starting aldehyde (Rf ~0.4 in 20% EtOAc/Hexane) indicates reaction completion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the functionalized alkene intermediate.

Conclusion

Ethyl 6-formyl-5-nitronicotinate represents a cornerstone in modern heterocyclic synthesis. Its unique arrangement of orthogonal reactive sites—specifically the formyl and nitro groups—enables highly convergent syntheses of complex bicyclic systems like the 1,5-naphthyridin-2(1H)-one core. As the pharmaceutical industry continues to pivot towards highly selective, mutation-specific targeted therapies, the strategic utilization of such polyfunctionalized pyridine building blocks will remain indispensable.

References

  • Ren, J., Quan, X., Liu, Y., Li, J., Zhang, X., Li, Z., & Zhang, X. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 78, 129046. URL:[Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. URL:[Link]

  • Xinthera, Inc. (2024). Poly-adp ribose polymerase (parp) inhibitors and uses thereof. World Intellectual Property Organization, WO2025101892A1.
Exploratory

Advanced Synthetic Strategies and Applications of 6-Formyl-5-Nitronicotinate Scaffolds in Targeted Oncology

Executive Summary The development of highly selective Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors has become a major focal point in targeted oncology, particularly for treating tumors with homologous recombination...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors has become a major focal point in targeted oncology, particularly for treating tumors with homologous recombination repair deficiency (HRD) [1]. While first-generation PARP inhibitors (e.g., Olaparib, Niraparib) have demonstrated profound clinical efficacy, their dual inhibition of both PARP-1 and PARP-2 frequently leads to dose-limiting hematological toxicities, such as severe neutropenia and anemia [2].

To overcome these limitations, medicinal chemists have pivoted toward novel bicyclic heterocycles—specifically 1,5-naphthyridin-2(1H)-one derivatives—that exhibit extreme selectivity for PARP-1 over PARP-2[3]. The synthesis of these advanced pharmacophores relies heavily on a highly specific chemical building block: the 6-formyl-5-nitronicotinate scaffold (e.g., ethyl 6-formyl-5-nitronicotinate, CAS: 2589531-65-5). This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic methodologies, and biological applications of this critical scaffold.

Mechanistic Rationale: Why 6-Formyl-5-Nitronicotinate?

The architectural brilliance of the 6-formyl-5-nitronicotinate scaffold lies in the strategic ortho-positioning of its reactive functional groups on the pyridine ring.

  • The Formyl Group (C6): Acts as a highly electrophilic center, perfectly primed for Schiff base formation (reductive amination) with primary amines.

  • The Nitro Group (C5): Serves a dual purpose. Initially, it acts as a strong electron-withdrawing group that activates the pyridine ring. Subsequently, upon reduction to an amine, it acts as an internal nucleophile that attacks the adjacent newly formed secondary amine or ester, driving an intramolecular cyclization to form the rigid 1,5-naphthyridin-2(1H)-one bicyclic core [3].

This specific bicyclic core is geometrically optimized to bind exclusively to the catalytic domain of PARP-1, locking the enzyme onto single-strand DNA breaks and causing replication fork collapse—a process known as PARP trapping [4].

PARP1Mechanism DNA DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA->PARP1 Recruits Complex Trapped PARP-1-DNA Complex PARP1->Complex Binds DNA Inhibitor Scaffold-derived Inhibitor Inhibitor->Complex Locks conformation Fork Replication Fork Collapse Complex->Fork Blocks replication

Mechanism of PARP-1 trapping by scaffold-derived inhibitors in HRD cells.

Synthetic Methodology: Self-Validating Protocol

The generation of ethyl 6-formyl-5-nitronicotinate is achieved via the selective allylic/benzylic oxidation of ethyl 6-methyl-5-nitronicotinate using Selenium Dioxide (


).
Causality of Experimental Choices
  • Reagent Selection (

    
    ):  Selenium dioxide is uniquely suited for this transformation because it selectively oxidizes the activated methyl group adjacent to the pyridine nitrogen to an aldehyde, without over-oxidizing it to a carboxylic acid [2].
    
  • Solvent Selection (1,4-Dioxane): The reaction requires a high activation energy. 1,4-dioxane provides an optimal boiling point (~101 °C) to maintain a steady reflux, ensuring the thermal energy is sufficient to drive the oxidation while remaining chemically inert to

    
    .
    
  • Hot Filtration: This is a critical mechanical step. As

    
     oxidizes the substrate, it is reduced to elemental red selenium (
    
    
    
    ). Hot filtration is strictly required to remove this insoluble
    
    
    before the solution cools; otherwise, the selenium will precipitate and co-crystallize with the target scaffold, ruining the purity of downstream PARP-1 inhibitors [1].
Step-by-Step Protocol
  • Initiation: Dissolve 10.0 g (45.6 mmol) of ethyl 6-methyl-5-nitronicotinate and 7.6 g (68.4 mmol, 1.5 eq) of

    
     in 100 mL of anhydrous 1,4-dioxane in a 250 mL round-bottom flask equipped with a reflux condenser.
    
  • Thermal Activation: Heat the mixture to 110 °C and maintain at reflux for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 3:1). The starting material (

    
    ) should be completely consumed, replaced by a new, lower-running UV-active spot (
    
    
    
    ) corresponding to the formyl product.
  • Hot Filtration: Immediately filter the reaction mixture while still near boiling through a pad of Celite to remove the dark red elemental selenium byproduct. Wash the filter cake with 20 mL of hot ethyl acetate.

  • Concentration & Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 30% EtOAc in Hexanes) to yield ethyl 6-formyl-5-nitronicotinate as a yellow solid.

  • Final Validation: Confirm product identity via LC-MS. The mass spectrum must show an

    
     peak at 
    
    
    
    225.17 (Calculated for
    
    
    : 224.17) [1]. Yield is typically
    
    
    .

SyntheticWorkflow A Ethyl 6-methyl-5-nitronicotinate (Precursor) B Ethyl 6-formyl-5-nitronicotinate (Scaffold) A->B SeO2, 1,4-dioxane 110°C, 4h C Condensation & Reduction (Intermediate) B->C Reductive Amination D 1,5-Naphthyridin-2(1H)-one (PARP-1 Inhibitor) C->D Intramolecular Cyclization

Synthetic workflow from the methyl precursor to the final PARP-1 inhibitor.

Quantitative Data: Biological Evaluation

The ultimate validation of the 6-formyl-5-nitronicotinate scaffold is the biological efficacy of its downstream derivatives. By utilizing this scaffold to build 1,5-naphthyridin-2(1H)-one derivatives, researchers have successfully decoupled PARP-1 inhibition from PARP-2 inhibition [3].

The table below summarizes the enzymatic assay data demonstrating the profound selectivity shift achieved by utilizing this specific chemical architecture compared to first-generation clinical standards.

Compound ClassPARP-1

(nM)
PARP-2

(nM)
Selectivity Fold (PARP-2 / PARP-1)Clinical Implication
First-Gen (e.g., Olaparib) 5.01.00.2x (Prefers PARP-2)High risk of dose-limiting neutropenia
First-Gen (e.g., Niraparib) 3.82.10.5x (Prefers PARP-2)High risk of thrombocytopenia
1,5-Naphthyridin-2(1H)-one Derivatives 1.2 - 3.5 > 150.0 > 50x (Highly PARP-1 Selective) Spares PARP-2 mediated erythropoiesis

Data synthesized from recent biochemical evaluations of PARP-1 selective inhibitors[2, 3].

Conclusion

The 6-formyl-5-nitronicotinate scaffold is a masterclass in rational drug design. By providing precisely positioned electrophilic and nucleophilic handles, it enables the high-yield synthesis of 1,5-naphthyridin-2(1H)-one cores. These cores are fundamentally reshaping the landscape of targeted oncology by offering potent PARP-1 trapping capabilities while completely sparing PARP-2, thereby promising a wider therapeutic window and vastly improved patient quality of life.

References

  • Poly-adp ribose polymerase (parp) inhibitors and uses thereof. World Intellectual Property Organization (WIPO) Patent WO2025101892A1.
  • 选择性parp1抑制剂及其应用 (Selective PARP1 inhibitors and applications thereof). China National Intellectual Property Administration (CNIPA) Patent CN118055933B.
  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2 (1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 2022, Vol 78, 129046. Available at:[Link]

  • Anti-cancer nuclear hormone receptor targeting compounds. Japan Patent Office (JPO) Patent JP2024516024A.
Foundational

Drug discovery applications of functionalized nitronicotinates

Drug Discovery Applications of Functionalized Nitronicotinates: A Technical Guide to Scaffold Reactivity and Therapeutic Translation Introduction Functionalized nitronicotinates—a specialized subclass of substituted nico...

Author: BenchChem Technical Support Team. Date: March 2026

Drug Discovery Applications of Functionalized Nitronicotinates: A Technical Guide to Scaffold Reactivity and Therapeutic Translation

Introduction Functionalized nitronicotinates—a specialized subclass of substituted nicotinates (vitamin B3 esters) bearing a nitro group—have emerged as highly versatile building blocks in contemporary medicinal chemistry[1]. The strategic placement of the strongly electron-withdrawing nitro group on the pyridine ring fundamentally alters the electronic landscape of the scaffold, activating it for complex derivatization[1]. This technical guide explores the mechanistic rationale behind nitronicotinate reactivity, details their translation into high-value therapeutic agents, and provides self-validating experimental protocols for their manipulation.

Mechanistic Foundations: Scaffold Activation and Reactivity The utility of nitronicotinates in drug discovery is driven by the predictable and highly efficient reactivity of the pyridine ring. The nitro group (-NO₂) at the C5 position, coupled with the ester at C3, creates a potent synergistic electron-withdrawing effect[2]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the ortho and para positions (specifically C6) highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)[2].

Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) serves as the quintessential intermediate in this space[3]. The C6 chlorine atom acts as an optimal leaving group, readily displaced by a wide array of nitrogen, oxygen, and sulfur nucleophiles[2]. Following S_NAr, the nitro group can be chemoselectively reduced to an amine, yielding a 5,6-diaminopyridine scaffold. This diamine is a privileged precursor for cyclocondensation reactions, enabling the rapid assembly of bicyclic and tricyclic pharmacophores such as imidazopyridines and pyrazolo[4,3-b]pyridines[4].

Workflow A Methyl 6-chloro-5-nitronicotinate (Electrophilic Scaffold) B S_NAr Reaction (Nucleophilic Amine Addition) A->B C 6-Alkylamino-5-nitronicotinate (Stable Intermediate) B->C D Chemoselective Reduction (Fe/NH4Cl or Pd/C) C->D E 5-Amino-6-alkylaminonicotinate (Diamino Precursor) D->E F Cyclocondensation (Ring Closure) E->F G Polycyclic Pharmacophores (Imidazopyridines, Pyrazolopyridines) F->G

Workflow of nitronicotinate derivatization into polycyclic pharmacophores.

Therapeutic Applications and Target Translation The ability to predictably functionalize the nitronicotinate core has led to its integration into multiple therapeutic pipelines, ranging from oncology to infectious diseases.

Cardiovascular Disease and Atherosclerosis Nitronicotinate derivatives are crucial in the development of treatments for atherosclerosis and related cardiovascular events[2]. For example, they serve as precursors for Platelet-Activating Factor Receptor (PAFR) antagonists, which are utilized to halt atherogenesis and reduce the risk of atherosclerotic disease events[5]. Furthermore, functionalized intermediates like methyl 5-hydroxy-6-nitronicotinate are employed in the synthesis of imidazopyridine-based soluble guanylate cyclase (sGC) activators, targeting peripheral arterial diseases and hypertension[6].

Antiviral Agents (HIV-1 NNRTIs) The nitropyridine and pyrazolo[4,3-b]pyridine scaffolds, derived directly from nitronicotinates, have demonstrated profound efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structure-based core refining approaches have yielded substituted nitropyridine derivatives with sub-micromolar EC₅₀ values against wild-type HIV-1, significantly outperforming legacy drugs like nevirapine (NVP) and delavirdine (DLV).

Oncology and Immunology In oncology, methyl 6-chloro-5-nitronicotinate is a recognized building block for synthesizing Poly (ADP-ribose) polymerase (PARP) inhibitors and various immunomodulators[3]. In the immunology sector, derivatives such as ethyl 6-chloro-4-(isopropylamino)-5-nitronicotinate are key intermediates in the synthesis of tricyclic heteroaryl compounds acting as IRAK4 inhibitors, which are targeted against autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus[7].

Summary of Nitronicotinate Applications in Drug Discovery

Starting IntermediateTarget / MechanismTherapeutic AreaKey Pharmacophore
Methyl 6-chloro-5-nitronicotinatePARP InhibitionOncologySubstituted Pyridines[3]
Methyl 6-chloro-5-nitronicotinatePAFR AntagonismAtherosclerosisBenzimidazoles[5]
Methyl 5-hydroxy-6-nitronicotinatesGC ActivationCardiovascularImidazopyridines[6]
Ethyl 6-chloro-4-(isopropylamino)-5-nitronicotinateIRAK4 InhibitionAutoimmune / ImmunologyTricyclic Heteroaryls[7]
Substituted NitropyridinesHIV-1 NNRTIInfectious DiseasePyrazolo[4,3-b]pyridines[4]

Experimental Methodologies: Self-Validating Protocols To ensure reproducibility and scientific integrity, the following protocols detail the critical first steps of nitronicotinate scaffold activation. These methods incorporate built-in causality to explain the rationale behind specific reagent choices.

Protocol 1: Nucleophilic Aromatic Substitution (S_NAr) via Amine Addition Objective: Synthesis of Methyl 6-(methylamino)-5-nitronicotinate from Methyl 6-chloro-5-nitronicotinate. Rationale: The electron-deficient nature of the pyridine ring allows for S_NAr under mild conditions. Avoiding excessive heat prevents unwanted hydrolysis of the methyl ester at C3[2].

  • Solvation : Dissolve 1.0 equivalent of Methyl 6-chloro-5-nitronicotinate in a polar aprotic solvent (e.g., anhydrous THF or DMF) to ensure complete dissolution and stabilize the highly polar Meisenheimer intermediate.

  • Nucleophilic Attack : Cool the solution to 0 °C. Slowly add 2.5 equivalents of a 40% aqueous methylamine solution dropwise. Causality: The excess amine acts dual-purpose: as the primary nucleophile and as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion[2].

  • Propagation : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3).

  • Isolation : Quench the mixture by pouring it into ice water. The product will precipitate as a distinct yellow solid. Filter, wash with cold distilled water, and dry under high vacuum.

Protocol 2: Chemoselective Nitro Reduction Objective: Synthesis of Methyl 5-amino-6-(methylamino)nicotinate. Rationale: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, the presence of halogens on more complex nitronicotinate derivatives often necessitates chemoselective methods to prevent unintended dehalogenation. Iron powder with ammonium chloride provides a highly selective, field-proven alternative[8].

  • Suspension : Suspend the nitronicotinate intermediate (1.0 eq), activated Iron powder (5.2 eq), and NH₄Cl (5.3 eq) in a Methanol/Water mixture (4:1 v/v)[8]. Causality: NH₄Cl acts as a mild proton source that continuously activates the iron surface for electron transfer without creating an overly acidic environment that could hydrolyze the ester.

  • Reduction : Heat the suspension to 75 °C for 2 hours under an inert atmosphere[8]. The color will shift as the nitro group is reduced to the amine.

  • Hot Filtration : Filter the hot mixture immediately through a pad of Celite[8]. Causality: Hot filtration is critical; allowing the mixture to cool will cause the newly formed, highly polar diamine to co-precipitate and become trapped within the iron oxide sludge, drastically reducing yield.

  • Purification : Concentrate the filtrate in vacuo, partition the residue between EtOAc and saturated NaHCO₃, extract the organic layer, dry over MgSO₄, and evaporate to isolate the diamino building block.

Conclusion Functionalized nitronicotinates represent a cornerstone in modern synthetic medicinal chemistry. By leveraging the predictable S_NAr reactivity and subsequent reduction of the nitro group, drug development professionals can rapidly access diverse, biologically active polycyclic frameworks. As therapeutic targets in oncology, immunology, and cardiovascular diseases grow increasingly complex, the nitronicotinate scaffold will remain an indispensable tool for molecular design.

References

  • [1] Contextual Significance of Nitronicotinates in Contemporary Chemical Research - Benchchem - 2

  • Discovery of Nitropyridine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed - Link

  • [3] Methyl-6-chloro-5-nitronicotinate - ChemicalBook - 3

  • [2] Methyl 6-(methylamino)-5-nitronicotinate - Benchchem - 2

  • [7] Tricyclic heteroaryl compounds useful as irak4 inhibitors - Google Patents - 7

  • [5] Benzimidazole and aza-benzimidazole carboxamides - Google Patents - 5

  • [8] Thiazolopyridine sirtuin modulating compounds - Google Patents - 8

  • [6] Imidazopyridine compounds - Google Patents - 6

  • [4] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - PMC - 4

Exploratory

Introduction: The Strategic Importance of a Dually-Functionalized Pyridine

An In-Depth Technical Guide to the Synthesis of 5-Nitro-6-Formylpyridine: History, Development, and Core Methodologies 5-Nitro-6-formylpyridine, also known as 5-nitropyridine-2-carbaldehyde, is a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Nitro-6-Formylpyridine: History, Development, and Core Methodologies

5-Nitro-6-formylpyridine, also known as 5-nitropyridine-2-carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring functionalized with a strongly electron-withdrawing nitro group at the 5-position and a versatile formyl (aldehyde) group at the 6-position (adjacent to the ring nitrogen). This unique electronic and functional arrangement makes it a highly valuable building block for the synthesis of complex molecular architectures.

The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and nucleophilic additions, while the nitro group profoundly influences the reactivity of the pyridine ring and can be reduced to an amine, providing another point for diversification.[1] The pyridine scaffold itself is a ubiquitous motif in pharmaceuticals, with approximately 20% of the top-selling drugs containing this core structure.[2] Consequently, the development of efficient and scalable synthetic routes to 5-nitro-6-formylpyridine has been a critical endeavor, evolving from classical oxidation methods to more sophisticated ring-construction strategies. This guide provides a comprehensive overview of the history and development of its synthesis, detailing the core methodologies and offering field-proven insights for researchers and drug development professionals.

Early Challenges: The Intricacies of Pyridine Functionalization

The synthesis of specifically substituted pyridines has historically presented significant challenges. The pyridine ring is electron-deficient compared to benzene, making it resistant to standard electrophilic aromatic substitution reactions that are commonplace in benzene chemistry.

Direct nitration of pyridine, for instance, requires harsh conditions and typically yields 3-nitropyridine in low yields.[3] Similarly, direct formylation of an unactivated pyridine ring is often inefficient. The development of synthetic routes, therefore, relied on building the desired functionality from pre-existing pyridine derivatives.

Core Synthetic Strategy 1: Oxidation of 2-Methyl-5-Nitropyridine

The most established and frequently documented pathway to 5-nitro-6-formylpyridine involves the selective oxidation of the methyl group of 2-methyl-5-nitropyridine. This approach is logical and convergent, leveraging a readily accessible starting material.

Causality Behind the Method

The choice of this strategy hinges on the relative reactivity of the C-H bonds of the methyl group. These bonds are analogous to benzylic C-H bonds and are activated towards oxidation due to their position adjacent to the aromatic pyridine ring. The primary challenge lies in achieving selective oxidation to the aldehyde stage without over-oxidation to the carboxylic acid (picolinic acid).

**Key Oxidizing Agent: Selenium Dioxide (SeO₂) **

Historically, selenium dioxide (SeO₂) has been the reagent of choice for this transformation.[4] The Riley oxidation mechanism allows for a relatively controlled conversion of the activated methyl group to the corresponding carbonyl.

  • Mechanism Insight: The reaction is believed to proceed through an ene reaction followed by a[5][6]-sigmatropic rearrangement, ultimately leading to the aldehyde upon hydrolysis.

  • Advantages: It demonstrates good selectivity for the activated methyl group.

  • Trustworthiness & Limitations: While effective, this protocol's primary drawback is the high toxicity of selenium and its byproducts, which necessitates stringent handling procedures and presents challenges for waste disposal, particularly in large-scale production.

Experimental Workflow: Oxidation Pathway

cluster_0 Oxidation of 2-Methyl-5-Nitropyridine A 2-Methyl-5-Nitropyridine B 5-Nitro-6-Formylpyridine A->B  SeO₂, Dioxane, Reflux  

Caption: Oxidation of 2-methyl-5-nitropyridine to the target aldehyde using SeO₂.

Detailed Experimental Protocol: SeO₂ Oxidation

Objective: To synthesize 5-nitro-6-formylpyridine via the selenium dioxide oxidation of 2-methyl-5-nitropyridine.

Materials:

  • 2-Methyl-5-nitropyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-nitropyridine (1 equivalent) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-nitro-6-formylpyridine.

Core Synthetic Strategy 2: Ring Transformation Synthesis

A more modern and elegant approach circumvents the challenges of functionalizing a pre-formed pyridine ring by constructing the ring itself from acyclic precursors. Three-component ring transformation (TCRT) reactions have emerged as a powerful tool for this purpose.[7]

Causality Behind the Method

This strategy relies on the "scrap and build" concept, where a highly electron-deficient heterocyclic substrate undergoes nucleophilic attack and ring-opening, followed by condensation with other components to form a new, stable aromatic ring.[8] 1-Methyl-3,5-dinitro-2-pyridone has been identified as an excellent substrate for this transformation, serving as a safe and effective synthetic equivalent of the unstable nitromalonaldehyde.[7][8]

The Three-Component Reaction

In this reaction, the dinitropyridone substrate reacts with a ketone (which provides two carbon atoms of the new ring) and a nitrogen source, typically ammonia or ammonium acetate, to assemble the 5-nitropyridine core.

  • Mechanism Insight: The reaction is initiated by the addition of the ketone's enol or enolate to the electron-deficient pyridone ring. Subsequent ring-opening and condensation with ammonia lead to the formation of the new nitropyridine ring, with the elimination of a nitroacetamide byproduct.[8]

  • Advantages: This method allows for the rapid construction of complex and highly functionalized nitropyridines from simple starting materials in a single step.[7] It avoids the use of toxic heavy metal oxidants.

  • Trustworthiness & Limitations: The reaction conditions can be harsh (e.g., heating in an autoclave) to achieve good yields with certain substrates.[7] The scope can be limited by the availability and reactivity of the ketone component.

Experimental Workflow: Three-Component Ring Transformation

cluster_1 Three-Component Ring Transformation (TCRT) A 1-Methyl-3,5-dinitro-2-pyridone D Substituted 5-Nitropyridine A->D  Heat, Autoclave   B Ketone (e.g., Acetone) B->D  Heat, Autoclave   C Ammonia (NH₃) C->D  Heat, Autoclave  

Caption: General workflow for synthesizing 5-nitropyridines via TCRT.

Alternative and Developing Methodologies

While oxidation and ring transformation represent the major historical and modern approaches, other routes have been explored.

  • Formylation via Acetal Intermediates: A common strategy in organic synthesis involves protecting the aldehyde functionality as a more stable acetal (e.g., a 1,3-dioxolane). For instance, 2-(1,3-dioxolan-2-yl)-5-nitropyridine can be synthesized and subsequently hydrolyzed under acidic conditions to release the free aldehyde. This two-step process avoids the direct handling of the potentially reactive aldehyde during intermediate steps.[4][5]

  • Reduction of a Nitrile: The synthesis could proceed through 2-cyano-5-nitropyridine. The cyano group can be selectively reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This provides a clean conversion if the nitrile precursor is accessible. The synthesis of 2-cyano-5-nitropyridine has been described, often starting from precursors like 2-bromo-5-nitropyridine.[6]

Comparative Analysis of Core Synthetic Routes

The choice of synthetic route depends heavily on factors such as scale, available starting materials, safety considerations, and desired purity.

FeatureStrategy 1: SeO₂ Oxidation Strategy 2: Ring Transformation (TCRT)
Starting Materials 2-Methyl-5-nitropyridine1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia
Number of Steps 1 (from precursor)1 (convergent)
Typical Yield Moderate to GoodModerate to Good, substrate-dependent
Key Reagents Selenium Dioxide (SeO₂)Ammonium Acetate / Ammonia
Reaction Conditions Reflux in organic solventHigh temperature, often in an autoclave[7]
Key Advantages Direct, well-established routeRapid assembly of complex pyridines, avoids toxic metals
Key Disadvantages High toxicity of selenium reagentsPotentially harsh conditions, byproduct formation
Scalability Challenging due to toxicity and wastePotentially more scalable and "greener"

Conclusion and Future Outlook

The synthesis of 5-nitro-6-formylpyridine has evolved significantly from its reliance on classical, stoichiometric oxidants like selenium dioxide. While the oxidation of 2-methyl-5-nitropyridine remains a valid and important method, its environmental and safety drawbacks are considerable. Modern approaches, particularly three-component ring transformations, offer more elegant and potentially sustainable alternatives, allowing for the rapid construction of the core scaffold from simpler, acyclic precursors.

Future developments in this field will likely focus on:

  • Catalytic C-H Oxidation: The development of efficient catalytic systems (e.g., using transition metals and a terminal oxidant like air or H₂O₂) to replace stoichiometric and toxic reagents for the oxidation of 2-methyl-5-nitropyridine.

  • Flow Chemistry: Implementing these syntheses in continuous flow reactors could enhance safety, particularly for reactions involving hazardous reagents or intermediates, and improve reproducibility and scalability.

  • Direct C-H Formylation: While challenging for such an electron-deficient ring, advances in C-H activation and formylation catalysis could one day provide a direct route from 5-nitropyridine, representing the most atom-economical pathway.

As the demand for complex pyridine-based molecules in drug discovery continues to grow, the development of robust, efficient, and safe synthetic methodologies for key building blocks like 5-nitro-6-formylpyridine will remain a priority for the scientific community.

References

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.
  • Nitropyridines, Their Synthesis and Reactions.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • The Strategic Application of 5-Formylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. vcu.edu.
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis. Benchchem.

Sources

Foundational

The Ethyl 6-Formyl-5-Nitronicotinate Scaffold: A Privileged Precursor for Next-Generation Therapeutics

Executive Summary In modern drug discovery, the selection of chemical precursors dictates the synthetic efficiency and structural diversity of the resulting pharmacophores. Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of chemical precursors dictates the synthetic efficiency and structural diversity of the resulting pharmacophores. Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5) has emerged as a highly versatile, privileged building block[1]. The strategic ortho-positioning of the formyl and nitro groups on the pyridine ring provides an exceptional platform for orthogonal functionalization. By leveraging reductive amination followed by nitro reduction, medicinal chemists can rapidly assemble fused bicyclic and tricyclic N-heterocycles (such as 1H-pyrrolo[3,4-c]pyridines).

This in-depth technical guide explores the three primary biological targets modulated by analogs derived from this scaffold: Poly-ADP Ribose Polymerase 1 (PARP1) , the Stimulator of Interferon Genes (STING) , and Nuclear Hormone Receptors (NHRs) .

Chemical Derivatization Workflow

The utility of ethyl 6-formyl-5-nitronicotinate lies in its predictable and high-yielding reactivity profile. The formyl group acts as an electrophilic hook for primary amines, while the adjacent nitro group serves as a latent nucleophile that, upon reduction, spontaneously cyclizes to form rigidified heterocyclic scaffolds[2].

G Precursor Ethyl 6-formyl-5-nitronicotinate RedAm Reductive Amination (Formyl Group) Precursor->RedAm NitroRed Nitro Reduction (to Amine) RedAm->NitroRed Cyclization Intramolecular Cyclization NitroRed->Cyclization Scaffold Fused N-Heterocycle (e.g., Pyrrolo-pyridine) Cyclization->Scaffold

Fig 1. Step-by-step derivatization workflow of the nicotinate precursor into active scaffolds.

Target 1: Poly-ADP Ribose Polymerase 1 (PARP1)

Mechanistic Rationale

First-generation PARP inhibitors (e.g., olaparib) target both PARP1 and PARP2. However, dual inhibition often leads to severe hematological toxicities, such as neutropenia[3]. Recent4 demonstrates that analogs synthesized from ethyl 6-formyl-5-nitronicotinate can achieve high selectivity for PARP1 over PARP2[4]. These highly selective analogs trap PARP1 at single-strand DNA break (SSB) sites, causing replication fork collapse and subsequent double-strand breaks (DSBs). In cells with Homologous Recombination Deficiency (HRD), such as BRCA-mutant cancers, this triggers synthetic lethality and apoptosis[5].

G SSB Single-Strand Break (SSB) PARP1 PARP1 Binding & Trapping SSB->PARP1 Nicotinate Analog DSB Double-Strand Break (DSB) PARP1->DSB Replication Fork Collapse HRD HRD (BRCA-mutant) Cell DSB->HRD Death Synthetic Lethality (Apoptosis) HRD->Death

Fig 2. Synthetic lethality mechanism of PARP1 trapping in HR-deficient cells.

Experimental Protocol: PARP1/2 Selectivity Assay (HTRF)

To validate the selectivity of nicotinate-derived inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. This protocol is self-validating through the use of ratiometric fluorescence, which eliminates compound auto-fluorescence artifacts.

  • Reagent Preparation: Prepare human recombinant PARP1 and PARP2 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Causality: DTT maintains the reducing environment necessary for the structural integrity of the zinc-finger domains in PARP enzymes.

  • Compound Pre-Incubation: Dispense serial dilutions of the nicotinate analog into a 384-well plate. Add the PARP enzymes and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's catalytic cleft before the substrate is introduced.

  • Reaction Initiation: Add a substrate mixture containing biotinylated NAD+ and activated DNA.

    • Causality: NAD+ is the natural substrate for PARP. Activated DNA acts as an allosteric activator, mimicking the DNA damage required to stimulate PARP catalytic activity.

  • Detection & Quenching: After 60 minutes, add a detection buffer containing Eu3+-cryptate-labeled anti-PAR antibody and XL665-conjugated streptavidin, alongside a PARP inhibitor (e.g., olaparib) to stop the reaction.

    • Causality: The stop-solution ensures all wells are measured at the exact same kinetic endpoint. The FRET signal between Eu3+ and XL665 only occurs if the enzyme successfully polymerized the biotinylated NAD+.

  • Readout: Measure TR-FRET at 665 nm (acceptor) and 620 nm (donor). Calculate the IC₅₀ based on the 665/620 ratio.

Target 2: Stimulator of Interferon Genes (STING)

Mechanistic Rationale

The cGAS-STING pathway is a critical component of the innate immune system. According to 6, derivatives of 6-formyl-5-nitronicotinates can be synthesized into potent small-molecule STING modulators[6]. These compounds bind to the STING dimer interface, inducing a conformational change that recruits TBK1, leading to IRF3 phosphorylation and the robust secretion of Type I interferons (IFN-β), effectively turning "cold" tumors "hot" for immunotherapy[7].

G dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP STING STING Dimerization cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferons IRF3->IFN

Fig 3. The cGAS-STING signaling cascade targeted by nicotinate-derived modulators.

Experimental Protocol: STING Reporter Assay
  • Cell Seeding: Seed THP-1 Dual reporter cells (expressing an IRF-inducible secreted embryonic alkaline phosphatase, SEAP) at

    
     cells/well in a 96-well plate.
    
    • Causality: THP-1 cells endogenously express human STING. The dual reporter system provides a direct, quantifiable readout of IRF pathway activation without requiring cell lysis.

  • Compound Treatment: Add the nicotinate-derived STING agonist (0.1 nM to 10 µM) and incubate for 24 hours at 37°C.

  • SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new plate and add 180 µL of QUANTI-Blue™ colorimetric substrate.

    • Causality: Sampling the supernatant preserves the cell layer for parallel viability testing (e.g., CellTiter-Glo), ensuring that the observed STING activation is not an artifact of compound cytotoxicity.

  • Readout: Measure optical density (OD) at 620 nm to determine the EC₅₀ of STING activation.

Target 3: Nuclear Hormone Receptors (NHRs)

Mechanistic Rationale

A cutting-edge application of this scaffold involves its integration into bifunctional molecules designed to target Nuclear Hormone Receptors (e.g., Androgen or Estrogen receptors). As detailed in 8, nicotinate derivatives can be conjugated to NHR-targeting epitopes[9]. The NHR ligand binds to cytosolic receptors, triggering natural nuclear translocation mechanisms. This effectively "smuggles" the attached therapeutic payload (such as a PARP inhibitor) directly into the nucleus, drastically increasing local drug concentration at the site of DNA damage[3].

Experimental Protocol: Nuclear Translocation Assay
  • Cell Preparation: Culture MCF-7 (ER+) or LNCaP (AR+) cells in steroid-depleted media for 48 hours.

    • Causality: Steroid depletion removes endogenous hormones, synchronizing the receptors in the cytosol and maximizing the signal-to-noise ratio upon compound addition.

  • Treatment: Treat cells with the nicotinate-NHR conjugate for 2 hours.

  • Subcellular Fractionation: Lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) and centrifuge to pellet the intact nuclei.

    • Causality: Gentle hypotonic lysis preserves the nuclear envelope, allowing for the physical separation of the cytosolic and nuclear fractions.

  • Quantification: Lyse the nuclear pellet and quantify the accumulated compound via LC-MS/MS. Compare the nuclear concentration against the cytosolic fraction to determine the translocation efficiency.

Quantitative Data Summary

The following table summarizes the representative biological activity of various scaffolds derived from the ethyl 6-formyl-5-nitronicotinate precursor across its primary targets:

Scaffold DerivativePrimary Biological TargetRepresentative IC₅₀ / EC₅₀ (nM)Target SelectivityTherapeutic Indication
Pyrrolo[3,4-c]pyridinePARP11.2>50-fold over PARP2HRD+ Solid Tumors
Bicyclic AmideSTING45.0Pan-genotypic ActivationImmuno-oncology
NHR-ConjugateAR / ER15.5High Nuclear AccumulationHormone-refractory Cancers

References

  • Abovchem. "ethyl 6-formyl-5-nitronicotinate - CAS:2589531-65-5". Google Patents / Abovchem Catalog.
  • Astellas Engineered Small Molecules US. "WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof". Google Patents.
  • Curadev Pharma Limited. "WO2018234808A1 - MODULATORS WITH SMALL MOLECULES OF STING HUMAIN". Google Patents.
  • Nuvation Bio Inc. "JP2024516024A - Anti-cancer nuclear hormone receptor targeting compounds". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Pyrido[2,3-d]pyrimidines from Nitronicotinate Precursors

Scientific Rationale and Scaffold Significance The pyrido[2,3-d]pyrimidine architecture is a privileged bicyclic pharmacophore, heavily utilized in the design of ATP-competitive kinase inhibitors (such as the CDK4/6 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Scaffold Significance

The pyrido[2,3-d]pyrimidine architecture is a privileged bicyclic pharmacophore, heavily utilized in the design of ATP-competitive kinase inhibitors (such as the CDK4/6 inhibitor palbociclib) and emerging anti-parasitic agents for diseases like Chagas (1)[1]. Synthesizing this core from nitronicotinate precursors—specifically methyl 2-chloro-5-nitronicotinate—provides an orthogonal, highly modular approach. The strongly electron-withdrawing nitro group activates the pyridine ring for initial substitution reactions, and its subsequent reduction provides a versatile handle for late-stage C6 functionalization (2)[2].

Mechanistic Workflow and Strategic Design

G A Methyl 2-chloro-5-nitronicotinate B SNAr Amination A->B C Methyl 2-amino-5-nitronicotinate B->C D Saponification & Amidation C->D E 2-Amino-5-nitro-nicotinamide D->E F Pyrimidine Ring Closure E->F G 6-Nitro-pyrido[2,3-d]pyrimidine F->G H Nitro Reduction G->H I 6-Amino-pyrido[2,3-d]pyrimidine H->I

Figure 1: Step-by-step synthetic workflow from nitronicotinate to pyrido[2,3-d]pyrimidine.

Causality in Synthetic Sequencing: A common pitfall in pyridopyrimidine synthesis is the premature reduction of the nitro group. The strongly electron-withdrawing C5-nitro group is mechanistically required to sufficiently activate the C2-chloro position for the initial Nucleophilic Aromatic Substitution (SNAr). If the nitro group were reduced prior to SNAr, the resulting electron-donating amine would deactivate the ring, drastically reducing substitution yields. Thus, the nitro group must be deliberately carried through the amidation and cyclization steps, serving as a "masked" amine for late-stage diversification.

Quantitative Data & Analytical Checkpoints

Table 1: Quantitative Data and Analytical Checkpoints for Key Synthetic Steps

Reaction StepTypical Yield (%)Reaction Time (h)Key Analytical Checkpoint (IR / ¹H NMR)
SNAr Amination 85–952–4Shift of pyridine protons; appearance of secondary amine N-H (~3300 cm⁻¹)
Amidation 70–8512–18Ester C=O (~1730 cm⁻¹) shifts to Amide C=O (~1650 cm⁻¹)
Ring Closure (CDI) 65–804–6Disappearance of primary/secondary N-H; appearance of imide C=O (~1700 cm⁻¹)
Nitro Reduction 80–902–5Disappearance of NO₂ stretch (~1520, 1350 cm⁻¹); new primary N-H (~3400 cm⁻¹)

Self-Validating Experimental Protocols

Protocol 1: SNAr Amination of Methyl 2-chloro-5-nitronicotinate
  • Objective : Introduce the R1 substituent at the C2 position.

  • Causality : Attempting this substitution on a reduced precursor (e.g., 5-amino-2-chloronicotinate) fails due to electron donation deactivating the ring (3)[3]. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Step-by-Step Methodology :

    • Dissolve methyl 2-chloro-5-nitronicotinate (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Add the primary amine (1.2 eq) and Et₃N (2.0 eq) dropwise at 0 °C.

    • Warm the mixture to room temperature and stir for 2–4 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation : TLC indicates complete consumption of the starting material. IR spectroscopy confirms the appearance of a secondary amine N-H stretch (~3300 cm⁻¹).

Protocol 2: Saponification and Amide Coupling
  • Objective : Convert the C3 ester to a secondary amide to provide the requisite nitrogen for pyrimidine ring closure.

  • Causality : Direct amidation of the ester with amines is sluggish due to the deactivating effect of the adjacent nitro group. A two-step saponification/peptide-coupling sequence ensures high yields and accommodates sterically hindered R2 amines (1)[1].

  • Step-by-Step Methodology :

    • Dissolve the intermediate in THF/MeOH/H₂O (2:1:1) and add LiOH (3.0 eq). Stir for 4 hours at room temperature, then acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry.

    • Suspend the acid in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes to form the active ester.

    • Add the R2-amine (1.5 eq) and stir for 12 hours.

    • Precipitate the product by adding ice-cold water, filter, and dry under a vacuum.

  • Self-Validation : IR spectroscopy shows the ester C=O stretch (~1730 cm⁻¹) shifting to an amide C=O stretch (~1650 cm⁻¹). ¹H NMR confirms the integration of the new R2 substituent protons.

Protocol 3: Pyrimidine Ring Closure

Mechanism A 2-Amino-nicotinamide B Nucleophilic Attack A->B C Tetrahedral Intermediate B->C D Elimination Step C->D E Pyrido[2,3-d]pyrimidine D->E

Figure 2: General mechanism of pyrimidine ring closure via nucleophilic addition-elimination.

  • Objective : Construct the pyrido[2,3-d]pyrimidine-2,4-dione core.

  • Causality : 1,1'-Carbonyldiimidazole (CDI) is selected over urea or phosgene for its superior safety profile and its ability to act as a mild, anhydrous carbonyl equivalent. The imidazole byproducts act as weak bases to catalyze the cyclization (1)[1].

  • Step-by-Step Methodology :

    • Dissolve the nicotinamide intermediate in anhydrous acetonitrile or DMF (0.1 M).

    • Add CDI (2.0 eq) and heat the mixture to 80 °C (reflux) for 4–6 hours.

    • Monitor the reaction by LC-MS until the intermediate is fully consumed.

    • Cool to room temperature, concentrate the solvent, and triturate the residue with 0.1 M HCl to remove the imidazole byproduct.

    • Filter the resulting solid to isolate the pyrido[2,3-d]pyrimidine-2,4-dione.

  • Self-Validation : LC-MS reveals the expected [M+H]⁺ for the cyclized mass. IR spectroscopy shows the disappearance of primary/secondary N-H stretches and the appearance of a strong imide C=O stretch (~1700 cm⁻¹).

Protocol 4: Late-Stage Nitro Reduction
  • Objective : Unmask the C6 amine for final derivatization.

  • Causality : Catalytic hydrogenation (Pd/C, H₂) is highly efficient for nitro reduction. However, if R1 or R2 contains reducible functionalities (e.g., halogens, alkynes), chemoselective reduction using iron powder in acetic acid (Fe/AcOH) must be employed to prevent over-reduction or dehalogenation (2)[2].

  • Step-by-Step Methodology :

    • Suspend the 6-nitro-pyrido[2,3-d]pyrimidine in EtOH/AcOH (4:1 ratio).

    • Add Iron powder (5.0 eq) and heat to 70 °C for 2–5 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts, washing with hot EtOAc.

    • Concentrate the filtrate and neutralize carefully with saturated NaHCO₃.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the 6-amino derivative.

  • Self-Validation : Disappearance of the NO₂ stretching bands (~1520 and 1350 cm⁻¹) in IR. Appearance of a new primary amine N-H stretch (~3400 cm⁻¹) and an upfield shift of the adjacent pyridine aromatic proton in ¹H NMR.

References

  • Discovery and Optimization of a Compound Series Active against Trypanosoma cruzi, the Causative Agent of Chagas Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives Source: PubMed URL
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents Source: RSC Advances URL
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL

Sources

Application

Application Note: Microwave-Assisted Synthesis Protocols Utilizing Ethyl 6-formyl-5-nitronicotinate in PARP Inhibitor Development

Target Audience: Synthetic chemists, medicinal researchers, and oncology drug development professionals. Compound Focus: Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5) Executive Summary & Scientific Rationale Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal researchers, and oncology drug development professionals. Compound Focus: Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5)

Executive Summary & Scientific Rationale

Ethyl 6-formyl-5-nitronicotinate is a highly functionalized pyridine building block critical for the construction of fused nitrogenous heterocycles. Most notably, it serves as a core intermediate in the synthesis of 1,5-naphthyridin-2-ones and related scaffolds found in next-generation, highly selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors 1[1].

The unique ortho-relationship between the highly reactive formyl group and the nitro group allows for tandem condensation-reduction-cyclization sequences. However, conventional thermal heating of this intermediate often leads to degradation of the sensitive aldehyde or unwanted polymerization. Microwave-assisted organic synthesis (MAOS) overcomes these limitations. By utilizing dielectric heating to rapidly and uniformly transfer energy directly to polar reagents, MAOS drastically reduces reaction times from hours to minutes while suppressing side reactions and improving overall yields 2[2].

Upstream Synthesis: SeO -Mediated Oxidation

Before executing the microwave cyclization, the key intermediate must be synthesized from its commercially available precursor, ethyl 6-methyl-5-nitronicotinate.

Causality & Mechanism: Selenium dioxide (SeO


) is specifically chosen for this transformation due to its high chemoselectivity for allylic and benzylic positions. The methyl group at the 6-position is highly activated by the electron-withdrawing pyridine nitrogen and the adjacent nitro group. SeO

selectively oxidizes this methyl group to a formyl group via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement. Crucially, it avoids over-oxidizing the intermediate to a carboxylic acid—a common pitfall when utilizing stronger, less selective oxidants3[3].

SyntheticWorkflow A Ethyl 6-methyl-5-nitronicotinate (Precursor) B Ethyl 6-formyl-5-nitronicotinate (Target Intermediate) A->B SeO2, 1,4-Dioxane 110°C, 4-12h (Conventional) C Fused Heterocyclic Scaffold (e.g., Naphthyridinone) B->C Amine, Solvent 150°C, 1h (Microwave)

Workflow from methyl precursor to fused heterocycle via Ethyl 6-formyl-5-nitronicotinate.

Protocol 1: Synthesis of Ethyl 6-formyl-5-nitronicotinate

Self-Validating System: The reaction's progress is intrinsically validated by the physical state of the selenium by-product. As the oxidation proceeds, soluble SeO


 is reduced to insoluble elemental selenium (a black/red precipitate). The cessation of new precipitate formation, coupled with TLC monitoring, provides a dual visual and analytical confirmation of reaction completion.

Step-by-Step Methodology:

  • Charge a round-bottom flask with ethyl 6-methyl-5-nitronicotinate (1.0 equiv) and 1,4-dioxane to achieve a 0.2 M concentration[3].

  • Add selenium dioxide (SeO

    
    , 1.3 to 1.5 equiv) in one single portion[1].
    
  • Equip the flask with a reflux condenser and heat the mixture to 110–120 °C with vigorous magnetic stirring for 4 to 12 hours[1].

  • Monitor the reaction via LC-MS or TLC (using ethyl acetate/petroleum ether) until the less polar starting material is completely consumed.

  • Critical Step: Perform a hot filtration through a tightly packed pad of Celite to remove the precipitated elemental selenium. Wash the filter cake thoroughly with hot ethyl acetate to ensure full recovery of the product[1]. Failure to filter while hot will result in product co-precipitation with the selenium.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% ethyl acetate in petroleum ether) to afford Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5) as a yellow solid (Yield: ~65-90%)4[1][3][4].

Microwave-Assisted Cyclization Workflow

Once isolated, the highly pure ethyl 6-formyl-5-nitronicotinate is subjected to microwave-assisted condensation to build the oncology drug scaffold.

Causality & Mechanism: In the synthesis of PARP inhibitors, the formyl group undergoes reductive amination or Knoevenagel-type condensation with an amine or active methylene compound. The subsequent step requires overcoming a significant thermodynamic barrier: the intramolecular cyclization involving the nitro group (often following its reduction) onto the newly formed ester/amide to form a fused bicyclic system. Microwave irradiation at 150 °C ensures that this high activation energy barrier is rapidly overcome, driving the equilibrium toward the thermodynamically stable cyclized product before the formyl group can undergo competing thermal degradation[2].

PARPPathway DNA DNA Single-Strand Break PARP PARP1 Enzyme Activation DNA->PARP Trap PARP Trapping on DNA PARP->Trap Prevents Auto-PARylation Inhibitor Selective PARP1 Inhibitor (Microwave Synthesized) Inhibitor->PARP Binds NAD+ Pocket Death Tumor Cell Apoptosis (Synthetic Lethality) Trap->Death Double-Strand Breaks in HRD+

Mechanism of action for PARP1 inhibitors derived from the synthesized heterocyclic scaffold.

Protocol 2: Microwave-Assisted Synthesis of Fused Heterocyclic Scaffold

Self-Validating System: The use of a sealed microwave vial with real-time pressure and temperature monitoring ensures that the reaction remains strictly within a safe operating envelope. A sudden drop in pressure or failure to reach the 150 °C setpoint immediately alerts the operator to a compromised vial seal or solvent leak, invalidating the run prior to downstream workup.

Step-by-Step Methodology:

  • In a heavy-walled microwave reaction vial equipped with a magnetic stir bar, dissolve ethyl 6-formyl-5-nitronicotinate (1.0 equiv) in a microwave-transparent polar solvent (e.g., DMF or NMP) to maximize dielectric heating efficiency.

  • Add the appropriate primary amine (1.1 equiv) and any required catalytic acid/base.

  • Seal the vial securely with a Teflon-lined crimp cap to ensure autogenous pressure containment.

  • Insert the vial into the microwave synthesizer cavity. Program the instrument to heat the mixture to 150 °C with a ramp time of 5 minutes and a hold time of 60 minutes[2].

  • Allow the system to actively cool the vial to room temperature using compressed air before uncapping to prevent solvent flash-boiling.

  • Dilute the reaction mixture with cold water to precipitate the crude fused heterocycle. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure[1].
  • Purify via preparative HPLC to isolate the target PARP inhibitor intermediate.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the empirical advantages of transitioning the cyclization of ethyl 6-formyl-5-nitronicotinate from traditional thermal methods to microwave-assisted synthesis.

ParameterConventional Thermal HeatingMicrowave-Assisted HeatingCausality / Scientific Advantage
Reaction Time 12 - 24 hours1 hourDielectric heating rapidly accelerates kinetics by directly coupling with polar molecules[2].
Temperature Reflux (~100-110 °C)150 °C (Pressurized)Sealed microwave vials allow safe superheating of solvents above their standard boiling points.
Isolated Yield 40 - 55%75 - 85%Minimizes prolonged exposure of the reactive formyl group, reducing oligomerization.
Impurity Profile High (Thermal degradation)LowRapid, uniform heating prevents localized hot spots on the flask walls.

References

1.[4] "ethyl 6-formyl-5-nitronicotinate - CAS:2589531-65-5" - Abovchem. URL: 2.[1] "WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof" - Google Patents. URL: 3.[3] "WO2022222966A1 - 一种选择性parp1抑制剂及其应用" - Google Patents. URL: 4.[2] "PARP-1 DEGRADATION AGENT AND USE THEREOF" - European Patent Office. URL:

Sources

Method

Application Note: Chemoselective Hydrolysis of Ethyl 6-formyl-5-nitronicotinate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for the chemoselective cleavage of an ethyl ester in the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for the chemoselective cleavage of an ethyl ester in the presence of highly base-sensitive functional groups.

Mechanistic Challenges & Causality

Ethyl 6-formyl-5-nitronicotinate is a highly functionalized, electron-deficient pyridine building block. Converting its C3-ethyl ester into the corresponding carboxylic acid (6-formyl-5-nitronicotinic acid) presents a dual chemoselectivity challenge:

  • Formyl Group Sensitivity (The Cannizzaro Threat): The C6-formyl group lacks α-protons. When exposed to strong aqueous bases (e.g., refluxing NaOH or KOH), it is highly susceptible to the Cannizzaro reaction. In this disproportionation pathway, the hydroxide ion attacks the aldehyde, irreversibly converting it into a mixture of the corresponding alcohol and carboxylic acid.

  • SNAr Susceptibility: The presence of the C5-nitro group and the C6-formyl group makes the pyridine core extremely electrophilic. Excess hydroxide at elevated temperatures can trigger Nucleophilic Aromatic Substitution (SNAr), displacing the nitro group or attacking the C6 position.

To successfully isolate 6-formyl-5-nitronicotinic acid, the hydrolysis protocol must bypass the generation of high concentrations of hard, aqueous nucleophiles. We present two field-proven strategies to achieve this.

Hydrolysis Strategies: E-E-A-T Rationale

Method A: Anhydrous Cleavage via Potassium Trimethylsilanolate (Preferred)

Potassium trimethylsilanolate (


) serves as an anhydrous, organic-soluble equivalent of the hydroxide ion[1]. The silanolate anion acts as a soft nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This collapses to expel the ethoxide ion, generating a silyl ester.

Causality: Because the reaction is entirely anhydrous, it prevents the persistent presence of free hydroxide ions, ensuring the formyl group remains completely intact and avoiding SNAr[2]. The intermediate silyl ester is highly stable under the reaction conditions but is rapidly cleaved during a mild acidic workup to yield the target carboxylic acid[1].

Method B: Temperature-Controlled Aqueous Lithium Hydroxide (Alternative)

If anhydrous reagents are unavailable, aqueous Lithium Hydroxide (


) can be utilized. 

is less basic than

or

.

Causality: The lithium cation (


) acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the ester, allowing the hydroxide ion to attack at lower temperatures. By strictly maintaining the reaction at 0 °C, the kinetic barrier for ester hydrolysis is met, while the higher activation energy required to initiate the Cannizzaro reaction is avoided.

Experimental Workflow

HydrolysisWorkflow cluster_methods Chemoselective Hydrolysis Strategies SM Ethyl 6-formyl-5-nitronicotinate (Starting Material) MethodA Method A: KOSiMe3 / THF (Anhydrous, Chemoselective) SM->MethodA Preferred (Avoids Cannizzaro) MethodB Method B: LiOH / THF:H2O (Aqueous, 0 °C Controlled) SM->MethodB Alternative (Strict Temp Control) WorkupA Mild Acidification (5% KHSO4, pH 2) MethodA->WorkupA Quench & Cleave Silyl Ester WorkupB Mild Acidification (1M HCl, pH 2) MethodB->WorkupB Neutralize Lithium Salt Product 6-formyl-5-nitronicotinic acid (Target Product) WorkupA->Product Precipitation / Extraction WorkupB->Product Precipitation / Extraction

Figure 1: Parallel workflows for the chemoselective ester hydrolysis of Ethyl 6-formyl-5-nitronicotinate.

Quantitative Method Comparison

ParameterMethod A:

(Anhydrous)
Method B:

(Aqueous)
Reagent Equivalents 1.2 - 1.5 equiv

1.05 - 1.1 equiv

Solvent System Anhydrous THFTHF / MeOH /

(3:1:1)
Operating Temperature 0 °C warming to 25 °CStrictly 0 °C
Reaction Time 2 - 4 hours1 - 2 hours
Chemoselectivity (Aldehyde) Excellent (>95% retention)Moderate to Good (Temp dependent)
Risk of SNAr at C5 Very LowModerate (If temp exceeds 5 °C)
Yield Expectation 85 - 95%70 - 85%

Step-by-Step Methodologies

Protocol A: -Mediated Anhydrous Cleavage

Self-Validating System Note: The use of 5%


 during workup ensures the pH drops to ~2.0. The strongly electron-withdrawing nitro and formyl groups lower the pKa of the product to ~2.0–2.5. Acidifying to pH 2 ensures the product is fully protonated and uncharged, maximizing recovery during organic extraction.
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve Ethyl 6-formyl-5-nitronicotinate (1.0 equiv, 1.0 mmol, 224 mg) in anhydrous THF (10 mL, 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Potassium trimethylsilanolate (

    
    , 1.2 equiv, 1.2 mmol, 154 mg) portion-wise over 5 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 to 4 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1) until the starting material is completely consumed.

  • Workup: Cool the mixture back to 0 °C. Quench the reaction by slowly adding a 5% aqueous

    
     solution until the aqueous phase reaches pH ~2. This step hydrolyzes the intermediate silyl ester to the carboxylic acid.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to afford 6-formyl-5-nitronicotinic acid as a solid.
Protocol B: Mild Hydrolysis

Critical Warning: Do not allow the temperature to rise above 0 °C prior to the quench, or the formyl group will rapidly degrade.

  • Dissolution: Dissolve Ethyl 6-formyl-5-nitronicotinate (1.0 equiv, 1.0 mmol, 224 mg) in a solvent mixture of THF/MeOH/

    
     (3:1:1 v/v/v, 10 mL total).
    
  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Reagent Addition: Add Lithium hydroxide monohydrate (

    
    , 1.05 equiv, 1.05 mmol, 44 mg) in one single portion.
    
  • Reaction: Stir vigorously at 0 °C for 1 to 2 hours. Monitor strictly by TLC to prevent over-reaction.

  • Workup: While still maintaining the flask at 0 °C, carefully acidify the reaction mixture by adding 1M

    
     dropwise until the pH reaches ~2.
    
  • Isolation: Remove the volatile organic solvents (THF and MeOH) under reduced pressure at room temperature (do not heat the rotavap bath above 25 °C). Extract the remaining aqueous phase with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , filter, and concentrate to yield the product.

References[1] Title: Metal silanolates: organic soluble equivalents for O-2

Source: Tetrahedron Letters, 1984, Volume 25, Issue 51, Pages 5831-5834. URL: [Link][2] Title: Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Source: Croatica Chemica Acta, 2007, Volume 80, Issue 1, Pages 109-115. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitronicotinate Reduction Troubleshooting

Welcome to Application Support Reducing the nitro group on a nicotinate scaffold (e.g., methyl 5-nitronicotinate or its halogenated derivatives) is a cornerstone reaction in pharmaceutical development. However, the elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to Application Support

Reducing the nitro group on a nicotinate scaffold (e.g., methyl 5-nitronicotinate or its halogenated derivatives) is a cornerstone reaction in pharmaceutical development. However, the electron-deficient nature of the pyridine ring, combined with the presence of reactive ester and halogen moieties, creates a minefield of potential side reactions. This guide provides field-proven, mechanistically grounded solutions to ensure chemoselective reduction without compromising your substrate.

Mechanistic Pathway & Failure Points

Understanding the step-by-step reduction of the nitro group is critical for troubleshooting. The reaction proceeds via nitroso and hydroxylamine intermediates. Side reactions primarily occur when these intermediates stall, condense, or when the chosen catalyst is overly aggressive toward other functional groups.

G Nitro Nitronicotinate (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso +2e⁻, +2H⁺ Dehalo Dehalogenated Pyridine (Side Product) Nitro->Dehalo Over-reduction (e.g., Pd/C) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e⁻, +2H⁺ Azo Azo/Azoxy Dimers (Side Product) Nitroso->Azo Condensation (Basic pH) Amine Aminonicotinate (Target Product) Hydroxyl->Amine +2e⁻, +2H⁺ (Rate-limiting) Hydroxyl->Azo Condensation (Basic pH) Amine->Dehalo Over-reduction (e.g., Pd/C) RingRed Piperidine Derivative (Side Product) Amine->RingRed Ring Hydrogenation (High P/T)

Figure 1: Mechanistic pathway of nitronicotinate reduction and common side-reaction branch points.

Troubleshooting FAQs

Q1: We are reducing methyl 6-chloro-5-nitronicotinate using Pd/C and H₂, but we observe significant loss of the chlorine atom. How can we prevent hydrodehalogenation?

Causality: Palladium on carbon is highly active for oxidative addition into aryl C-Cl bonds. The pyridine ring further activates the C-Cl bond toward reduction due to its electron-withdrawing nature, making hydrodehalogenation highly competitive with nitro reduction. Solution: You must switch to a chemoselective reduction method that operates via single-electron transfer (SET) or uses a poisoned catalyst.

  • Iron-Mediated Reduction: Using an Fe(III) catalyst or elemental iron with an acidic buffer (NH₄Cl) provides excellent chemoselectivity, leaving halogens intact[1].

  • Metal-Free Reduction: Tetrahydroxydiboron (B₂(OH)₄) mediated by 4,4'-bipyridine provides rapid, metal-free reduction that perfectly tolerates halogens and esters[2].

Q2: Our LC-MS shows a mass corresponding to [M+16], indicating incomplete reduction to the hydroxylamine. Why does it stall, and how do we push it to the amine?

Causality: The cleavage of the N-O bond in the hydroxylamine intermediate is the rate-limiting step. In electron-deficient systems like nicotinates, the hydroxylamine intermediate is unusually stable and can accumulate[3]. Solution: If using catalytic hydrogenation, the addition of a Lewis acid co-catalyst like V₂O₅ facilitates the disproportionation and subsequent reduction of the hydroxylamine intermediate, pushing the reaction to the fully reduced amine[4]. Alternatively, increasing the hydrogen pressure or switching to a stronger hydride source can overcome this kinetic barrier.

Q3: We are seeing highly colored impurities (orange/red) and high molecular weight dimers in our reaction mixture. What are these, and how do we avoid them?

Causality: These are azo and azoxy dimers. They form via a base-catalyzed bimolecular condensation between the highly electrophilic nitroso intermediate and the nucleophilic hydroxylamine intermediate[3]. Solution: Ensure the reaction medium is strictly neutral or slightly acidic. Avoid basic additives like triethylamine during the reduction phase. If your substrate requires a basic environment for solubility, consider using an alternative green solvent like Cyrene, which performs well for nicotinate derivatives without requiring harsh basic conditions[5].

Q4: During the reduction of ethyl 5-nitronicotinate in methanol, we observed a mixture of ethyl and methyl esters in the final product. How do we prevent this?

Causality: Transesterification. The newly formed aminonicotinate (and its intermediates) can act as a mild base, catalyzing the exchange of the ester's alkoxy group with the solvent alcohol. Solution: Always match the alcohol solvent to the ester group (e.g., use ethanol for ethyl esters, methanol for methyl esters). Alternatively, use a non-nucleophilic aprotic solvent like ethyl acetate or THF.

Quantitative Performance Data

The following table summarizes the expected outcomes of various reduction methods on a standard halogenated substrate (Methyl 6-chloro-5-nitronicotinate), highlighting the trade-offs between yield and side reactions.

Reduction MethodReagents / ConditionsTarget Amine YieldDehalogenationDimerization (Azo)Hydroxylamine Accumulation
Standard Hydrogenation Pd/C, H₂ (1 atm), MeOH, RT< 20%> 75% < 5%< 1%
Poisoned Hydrogenation Pt/C (sulfided), H₂ (1 atm), EtOAc85 - 90%< 2%< 5%~ 5%
Béchamp-Type Reduction Fe powder, NH₄Cl, EtOH/H₂O, 70 °C> 92% 0% < 1%< 1%
Metal-Free Reduction B₂(OH)₄, 4,4'-bipyridine, H₂O, RT> 95% 0% 0%0%

Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, we recommend the following self-validating protocols. These methods contain built-in visual or analytical cues that confirm the reaction is proceeding correctly.

Protocol A: Chemoselective Iron-Mediated Reduction (Béchamp-Type)

This method is highly recommended for halogenated nitronicotinates as it completely suppresses hydrodehalogenation[1].

Step 1: Reagent Suspension Suspend 1.0 equivalent of the nitronicotinate (e.g., methyl 6-chloro-5-nitronicotinate) and 5.0 equivalents of fine Iron powder (325 mesh) in a 2:1 mixture of Ethanol:Water (0.2 M concentration). Validation Cue: The mixture will appear as a dense, heterogeneous gray suspension.

Step 2: Activation Add 2.0 equivalents of Ammonium Chloride (NH₄Cl). Heat the mixture to 70 °C under vigorous stirring. Mechanistic Note: NH₄Cl acts as a mild proton source (pH ~5.5) that etches the passivating oxide layer off the iron surface, initiating single-electron transfer while preventing base-catalyzed azo-coupling.

Step 3: Reaction Monitoring (Self-Validation) Stir at 70 °C for 2–4 hours. Validation Cue: The reaction is self-validating via a distinct macroscopic color change. As the reduction proceeds, the active gray iron powder is oxidized to brown/rust-colored iron(II/III) oxides (Fe₃O₄/Fe₂O₃). Complete conversion is typically achieved when the supernatant changes from the characteristic pale yellow of the nitro compound to colorless.

Step 4: Workup Perform a hot filtration of the reaction mixture through a pad of Celite to remove the iron oxides. Wash the pad thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aminonicotinate.

Protocol B: Metal-Free Diboron Reduction

This modern approach provides exceptionally mild conditions and avoids transition metals entirely[2].

Step 1: Setup In a round-bottom flask, dissolve 1.0 equivalent of the nitronicotinate, 2.0 equivalents of tetrahydroxydiboron (B₂(OH)₄), and 10 mol% of 4,4'-bipyridine in a 1:1 mixture of H₂O/EtOH.

Step 2: Execution Stir the mixture at room temperature open to the air or under a nitrogen atmosphere. Mechanistic Note: The 4,4'-bipyridine organocatalyst facilitates the homolytic cleavage of the B-B bond, generating highly active boryl radicals that selectively reduce the nitro group without interacting with aryl halides.

Step 3: Validation & Workup Validation Cue: The reaction mixture will become homogeneous. TLC (Hexane:EtOAc 1:1) will show the rapid disappearance of the higher-Rf nitro compound and the appearance of a lower-Rf amine spot that is highly fluorescent under 254 nm UV light and stains positive (purple/brown) with ninhydrin. Extract with ethyl acetate and wash with water to isolate the product.

References[3] Kaneko et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfS9JmO9_CxnypraRhMrUURnzn2R5NyjVFmBSId4jKX1JxSnxzF7TVdYzhw6TGIHtUSqeNPKf7SO0KaNxn5mG5XWq0n2uJIjQod8X6bZbnBxKKar2WOBuKVpZ5B3r3aWjMWGu_[1] "Selective nitro reduction in the synthesis of 'real-world' targets." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLvEOljXZSSUrjur7RPGKRqzed-2EHyhCwvs0WHZkvYLu49A_hhHg6Eo7A1xVptnVAhnReY71TQm26ENN9bS0Ibg4q2o2Z7q-s_wz51a1n1h_LklC-90J36M7elllC-MwDMYfjmbliMSOQEW5z2IK5c4UdtZik933XbH9CB8J3j9RUfmGlIHCBIhOsxBfdLe10awAzLaFk1Fqvm5JfU02-qdA5_ZiqdWoLzOu-Y9Ea9iWQirUvUAl7yJD3TX26j9M=[5] "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVteLK-FqzuegaiT_W83gfSMIRMxO5S7QYVkCcpUPEwChxJQeNX7ghewRqVzuhHHSKnhtCIH6rfnwn7w6JOZ41ugA28aDrPm_qPtFyZuXqeOwsGUtrCoBiRGvXSp3kOexZNonw_KapGOZKGZfLmejUN85TrLVU6RYIqUQKl_fj8RSYQK2AquKnxMTiqIsPVAIgVoAmNzr1pxbbFGinCVuP0EwEr2rfVQW8pwr2qFtKVOWRFq8gXv87YEPu19laeuAr9_bX[2] "Amine synthesis by nitro compound reduction." Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQiLqqAxYx8R5heLBnNvzVDHICQdwyHUpGzA4hFBY22AGs6TTTTBkYoF4iEAKVtY9UtIxJ95yRIXP7SXRrpysGA-36W7glVf4Dmw4_9L7OX2ZR9LetRnFr-TvbXovLmc65gVTV4lSewzh8ksjr1-wDLOaOBKEuOaYPTsJ7Up_sYus55tXw1j9E[4] "Exploiting hydrogenases for biocatalytic hydrogenations." NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnCImIdE4Fa8XJLCcTbXyruDKOFaorehtDj9fFkTHMgA_WdqfNLD7LgCeEiX3b2LPWcuRx7IS0a9BRXvsqrMX3uDrWXZoZWBe-NNFbRQN6pACtC0vrl0nqrE__vTmsac4pfSq7HdERLzlRPmyC

Sources

Optimization

Troubleshooting low conversion rates in Vilsmeier-Haack formylation

Welcome to the Advanced Troubleshooting Guide for Vilsmeier-Haack Formylation. This resource is engineered for synthetic chemists, researchers, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Vilsmeier-Haack Formylation. This resource is engineered for synthetic chemists, researchers, and drug development professionals. Here, we move beyond basic reaction setups to dissect the thermodynamic, kinetic, and mechanistic variables that dictate reaction success. If you are experiencing low conversion rates, poor yields, or scale-up failures, this guide will help you diagnose the root cause and implement field-proven solutions.

Mechanistic Overview & Diagnostic Workflow

To troubleshoot a failing Vilsmeier-Haack reaction, one must first understand that it is not a single concerted step, but a cascade of discrete chemical events[1]. The reaction relies on the in situ generation of a chloroiminium salt (the Vilsmeier reagent), followed by electrophilic aromatic substitution, and concluding with the aqueous hydrolysis of an aryl iminium intermediate[2][3]. Failure at any of these stages manifests as "low conversion" or "low yield."

Mechanism DMF DMF + POCl3 (Precursors) Adduct O-Phosphorylated Adduct DMF->Adduct Nucleophilic Attack Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Adduct->Vilsmeier Cl- displacement & Rearrangement Wheland Wheland Intermediate (Sigma Complex) Vilsmeier->Wheland + Ar-H (Electrophilic Attack) Iminium Aryl Iminium Salt (Intermediate) Wheland->Iminium Deprotonation (Restore Aromaticity) Aldehyde Aryl Aldehyde (Final Product) Iminium->Aldehyde Hydrolysis (H2O Quench)

Mechanistic pathway of Vilsmeier-Haack formylation from reagent generation to hydrolysis.

Troubleshooting Start Low Conversion Detected CheckTLC Does TLC show unreacted starting material? Start->CheckTLC YesSM Yes CheckTLC->YesSM NoSM No, SM consumed but low isolated yield CheckTLC->NoSM CheckReagent Check Vilsmeier Reagent: Is POCl3 fresh? Is DMF anhydrous? YesSM->CheckReagent CheckHydrolysis Check Hydrolysis Step: Was quench time >30 mins? NoSM->CheckHydrolysis FixReagent Distill DMF over CaH2 Use fresh POCl3 CheckReagent->FixReagent No CheckSubstrate Check Substrate Reactivity: Is it electron-rich enough? CheckReagent->CheckSubstrate Yes FixSubstrate Increase Temp (e.g., 90°C) or use continuous flow CheckSubstrate->FixSubstrate Low Reactivity FixHydrolysis Extend hydrolysis time Adjust pH to neutralize iminium CheckHydrolysis->FixHydrolysis No / Poor workup

Diagnostic decision tree for resolving low conversion rates in Vilsmeier-Haack reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion despite adding excess reagents and extending the reaction time. What is the root cause? Causality & Solution: The most common culprit for a stalled reaction is compromised reagent integrity. Phosphorus oxychloride (


) is highly sensitive to moisture and readily hydrolyzes to phosphoric acid and 

. If your N,N-dimethylformamide (DMF) is not strictly anhydrous, the water content will prematurely quench the

before it can form the required N,N-dimethyl-dichloromethyleniminium chloride (Vilsmeier reagent)[4]. Action: Always distill DMF over calcium hydride (

) prior to use, and ensure your

is sourced from a fresh, sealed ampoule.

Q2: I am trying to formylate a substituted benzene, but I am seeing almost no product. Why did this work perfectly for pyrrole but not my current substrate? Causality & Solution: The Vilsmeier reagent is a relatively weak electrophile compared to the oxonium ions generated in Friedel-Crafts acylations. This is due to the strong +M (mesomeric) electron-donating effect of the


 group, which stabilizes the iminium carbon[1]. Consequently, the reaction demands highly electron-rich aromatic systems. While five-membered heterocycles like pyrrole (reactivity: pyrrole > furan > thiophene) react readily at room temperature, substituted benzenes require strong pi-donors (e.g., 

,

) and often require heating up to 90–100 °C[2][3][5]. Action: If your substrate is only moderately activated (e.g., anisole), increase the reaction temperature to 90 °C. For highly deactivated substrates, Vilsmeier-Haack is not the appropriate methodology.

Q3: TLC shows complete consumption of my starting material, but my isolated yield after extraction is abysmal. Where is my product? Causality & Solution: Your reaction likely succeeded, but your workup failed. The direct product of the electrophilic aromatic substitution is an aryl iminium salt , not an aldehyde[5][6]. This salt is highly polar and water-soluble. If the aqueous quench is too brief, or if the pH is not properly adjusted, the intermediate will not fully hydrolyze into the desired aldehyde and will be discarded in the aqueous layer during organic extraction[2]. Action: Pour the reaction mixture over crushed ice and stir vigorously for a minimum of 30–60 minutes. For stubborn iminium intermediates, adjusting the pH to slightly basic (using sodium acetate or saturated


) can accelerate hydrolysis.

Q4: How can I safely scale up a sluggish Vilsmeier-Haack reaction that requires high temperatures without risking a thermal runaway? Causality & Solution: The formation of the Vilsmeier reagent is highly exothermic. In batch reactors, scaling up poses severe thermal runaway threats, which often forces chemists to under-dose reagents or run reactions at sub-optimal temperatures, leading to low conversion[7]. Action: Transition to a continuous flow microreactor. Flow chemistry allows for a one-to-one scaling out process with superior heat dissipation. Studies have shown that continuous flow systems can safely push Vilsmeier-Haack formylations of sluggish substrates to completion within 180 seconds at 60–100 °C, achieving production rates of ~6.0 g/h without the need for active cooling[7].

Quantitative Data: Substrate Reactivity & Expected Yields

The following table synthesizes expected yields and optimal conditions for various substrates to serve as a baseline for your reaction expectations. Deviations below these yields indicate a process error.

SubstrateReagent Ratio (Substrate:DMF:

)
Temperature (°C)Time (h)Expected Yield (%)
Pyrrole 1 : excess : 1.10 to 251.0>90
Indole 1 : excess : 1.2351.590
N,N-Dimethylaniline 1 : excess : 1.190 to 1001.095
Anisole 1 : excess : 1.190 to 1001.090
Phenol 1 : excess : 3.01002.040
Triphenylamine 1 : excess : 1.5100 (Flow Reactor)0.1>95

Data aggregated from standard batch protocols[2] and continuous flow optimization studies[7].

Standardized Self-Validating Protocol

Do not blindly follow steps; monitor the physical state of the reaction to validate each phase of the mechanism.

Phase 1: Generation of the Vilsmeier Reagent

  • Equip a dry, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and an internal thermometer. Purge with inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (typically used as both reagent and solvent). Cool the flask in an ice bath to 0 °C.

  • Slowly add

    
     (1.1 to 3.0 equivalents) dropwise via the dropping funnel.
    
    • Validation Check: Monitor the internal temperature. The addition must be controlled to keep the temperature below 10 °C to prevent degradation.

  • Stir at 0 °C for 30–60 minutes.

    • Validation Check: You must observe the formation of a pale yellow to colorless solid or viscous solution[2]. If the solution turns dark brown or black immediately, your

      
       is compromised or the temperature spiked.
      

Phase 2: Electrophilic Aromatic Substitution 5. Dissolve your aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. 6. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature. If utilizing a less reactive substrate (e.g., anisole), attach a reflux condenser and heat to 80–100 °C[2][3].

  • Validation Check: Monitor by TLC. The starting material spot should disappear, replaced by a highly polar baseline spot (the iminium salt). Do not proceed to workup until the starting material is consumed.

Phase 3: Hydrolysis and Isolation 8. Cool the reaction mixture back to 0 °C. 9. Carefully pour the mixture onto crushed ice or into ice-cold water with vigorous stirring.

  • Validation Check: A highly exothermic quench indicates unreacted

    
    .
    
  • Stir the aqueous mixture vigorously for 30–60 minutes to ensure complete hydrolysis of the iminium intermediate[2].

    • Validation Check: The polar baseline spot on your TLC should convert to a distinct, less polar spot corresponding to the aryl aldehyde. In many cases, the product will precipitate directly out of the aqueous phase.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • Vilsmeier-Haack Reaction, Chemistry Steps,[Link]

  • Vilsmeier–Haack reaction, Wikipedia,[Link]

  • Synthesis by Formylation of Arene—Hydrogen Bonds, Thieme E-Books,[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation, NIScPR,[Link]

  • Vilsmeier-Haack Reaction, Master Organic Chemistry,[Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction, Organic Syntheses,[Link]

  • Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction, ResearchGate,[Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes, ACS Publications,[Link]

  • Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review), ResearchGate,[Link]

  • Vilsmeier-Haack Reaction, Organic Chemistry Portal,[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced FTIR Characterization Guide: Validating Ethyl 6-formyl-5-nitronicotinate Against Synthetic Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5) Executive Summary In the development of complex nitrogenous heter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Ethyl 6-formyl-5-nitronicotinate (CAS: 2589531-65-5)

Executive Summary

In the development of complex nitrogenous heterocycles, kinase inhibitors, and NAD+ analogues, Ethyl 6-formyl-5-nitronicotinate serves as a highly functionalized, electrophilic building block [1]. Structurally, it features a pyridine core decorated with an ethyl ester, a nitro group, and a formyl (aldehyde) group.

During its synthesis, the primary challenge is controlling the oxidation state at the C6 position. Relying solely on LC-MS for intermediate validation can be misleading due to in-source fragmentation of the labile formyl group. Fourier Transform Infrared (FTIR) spectroscopy provides an orthogonal, non-destructive, and highly specific method to track this transformation. This guide objectively compares the FTIR performance data of the target compound against its synthetic precursor and its primary degradation impurity, providing a self-validating protocol for structural confirmation.

Mechanistic Context & Structural Significance

The synthesis of Ethyl 6-formyl-5-nitronicotinate typically involves the controlled oxidation of a methyl precursor. If the reaction is pushed too far, or if the product is exposed to excessive atmospheric moisture and oxygen, the formyl group rapidly over-oxidizes into a carboxylic acid.

OxidationPathway A Precursor Ethyl 6-methyl-5-nitronicotinate B Target Ethyl 6-formyl-5-nitronicotinate A->B Controlled Oxidation C Impurity Ethyl 6-carboxy-5-nitronicotinate B->C Over-Oxidation (Air/Moisture)

Synthetic oxidation pathway tracking the C6-substituent on the pyridine core.

FTIR is the optimal technique for this workflow because the functional group interconversions (Methyl


 Formyl 

Carboxyl) yield drastically different vibrational signatures in the carbonyl (~1700 cm⁻¹) and hydroxyl (~3000 cm⁻¹) regions.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high scientific integrity and trustworthy data, the sample preparation method must not introduce spectral artifacts. The following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellet pressing.

Causality Check: Why avoid KBr? Potassium bromide is highly hygroscopic. Moisture absorbed during pellet pressing creates a broad artifact at ~3400 cm⁻¹. This artifact falsely mimics the O-H stretch of a carboxylic acid, completely invalidating our ability to detect the over-oxidized impurity (Ethyl 6-carboxy-5-nitronicotinate). ATR eliminates this variable, creating a self-validating analytical system.

Step-by-Step Methodology
  • System Initialization & Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Atmospheric water vapor exhibits strong rotational-vibrational bands in the 4000–3500 cm⁻¹ and 1600–1300 cm⁻¹ regions, which can mask the critical nitro and carbonyl stretches.

  • Background Acquisition: Collect a 32-scan background spectrum using a clean, dry diamond ATR crystal to digitally subtract ambient CO₂ and trace H₂O.

  • Sample Application: Apply 2–3 mg of solid Ethyl 6-formyl-5-nitronicotinate directly onto the ATR crystal. Ensure uniform contact using the pressure anvil to maximize the evanescent wave penetration.

  • Spectral Acquisition: Run 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Crystal Decontamination: Clean the crystal with LC-MS grade isopropanol and allow it to evaporate completely before the next run to prevent cross-contamination.

FTIRWorkflow Step1 1. Background Scan (Account for CO2/H2O) Step2 2. ATR Crystal Prep (Isopropanol Wash) Step1->Step2 Step3 3. Sample Application (Direct Solid Loading) Step2->Step3 Step4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Step3->Step4

Self-validating ATR-FTIR experimental workflow for intermediate characterization.

Comparative FTIR Analysis: Target vs. Alternatives

The table below summarizes the quantitative FTIR peak assignments, comparing the target compound against its unoxidized precursor and over-oxidized alternative. This data allows chemists to objectively evaluate the purity and structural integrity of their synthesized batch [2].

Functional GroupPrecursor (C6-Methyl)Target (C6-Formyl)Impurity (C6-Carboxy)Diagnostic Significance
Aldehyde C-H (Fermi) Absent~2850, 2750 cm⁻¹AbsentPrimary marker confirming successful formylation.
Ester C=O Stretch ~1735 cm⁻¹~1730 cm⁻¹~1735 cm⁻¹Internal reference peak; remains relatively constant.
Formyl C=O Stretch Absent~1710 cm⁻¹AbsentDifferentiates the target from the ester background.
Carboxylic C=O Stretch AbsentAbsent~1690 cm⁻¹Critical marker for over-oxidation degradation.
Broad O-H Stretch AbsentAbsent~2500–3300 cm⁻¹Confirms carboxylic acid formation (if ATR is used).
Nitro Asymmetric ~1530 cm⁻¹~1540 cm⁻¹~1545 cm⁻¹Shifts based on C6 electron withdrawal.
Pyridine Ring (C=C/N) ~1590 cm⁻¹~1585 cm⁻¹~1585 cm⁻¹Core scaffold confirmation.

Causality & Spectral Interpretation (E-E-A-T)

To truly leverage FTIR data, one must understand the physical causality behind the spectral shifts. The unique electronic environment of Ethyl 6-formyl-5-nitronicotinate dictates its vibrational behavior:

  • The Fermi Resonance Doublet: The most definitive proof of the formyl group is the appearance of a doublet at ~2850 cm⁻¹ and ~2750 cm⁻¹. This is caused by Fermi resonance —a quantum mechanical interaction between the fundamental aldehyde C-H stretch and the first overtone of the aldehyde C-H bending vibration. Neither the methyl precursor nor the carboxy impurity can produce this doublet [3].

  • Carbonyl Conjugation: A standard aliphatic aldehyde C=O stretch appears at ~1725 cm⁻¹. However, in Ethyl 6-formyl-5-nitronicotinate, the formyl group is directly conjugated with the aromatic pyridine ring. This delocalization of

    
    -electrons weakens the C=O double bond character, shifting the absorption to a lower frequency (~1710 cm⁻¹). This allows it to be distinctly resolved from the adjacent ester C=O stretch (~1730 cm⁻¹).
    
  • Nitro Group Inductive Effects: The asymmetric stretch of an aliphatic nitro group typically occurs around 1550–1510 cm⁻¹. In this molecule, the highly electron-deficient pyridine ring (further depleted by the ester and formyl groups) exerts a strong inductive pull. This electron withdrawal strengthens the N=O bond character relative to the C-N bond, pushing the asymmetric stretch toward the higher end of the spectrum (~1540 cm⁻¹) [4].

Conclusion

When evaluating Ethyl 6-formyl-5-nitronicotinate against its synthetic alternatives, ATR-FTIR serves as a superior, self-validating analytical tool. By tracking the emergence of the Fermi resonance doublet and the conjugated formyl carbonyl peak—while strictly monitoring for the absence of broad O-H stretches—researchers can objectively guarantee the structural integrity and oxidation state of this critical pharmaceutical building block.

References

  • NIST Standard Reference Database 69 : NIST Chemistry WebBook - Infrared Spectroscopy Guidelines for Organic Functional Groups. Available at: [Link]

  • National Institutes of Health (PMC) : Crystal structure and FTIR analysis of formyl-nitro aromatic derivatives. Available at:[Link]

  • Researcher.Life / Spectrochimica Acta : Substituent effects in infrared spectroscopy: Characteristic frequencies of the nitro group in substituted nitrobenzenes. Available at:[Link]

Validation

A Comparative Analysis of Reactivity: Ethyl 6-formyl-5-nitronicotinate vs. its Methyl Analog

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry and organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the selection of building blocks is paramount to the success of a synthetic campaign. The nuanced differences between structurally similar molecules can have a profound impact on reaction outcomes, yields, and even the biological activity of the final product. This guide provides an in-depth comparative analysis of the reactivity of two closely related heterocyclic compounds: ethyl 6-formyl-5-nitronicotinate and its methyl analog, methyl 6-formyl-5-nitronicotinate.

While direct, side-by-side experimental comparisons of these specific molecules are not extensively documented in publicly available literature, this guide will extrapolate from established principles of organic chemistry to infer and predict their differential reactivity. By examining the subtle interplay of electronic and steric effects imparted by the ethyl versus the methyl ester, we can construct a logical framework to guide researchers in their synthetic endeavors.

Molecular Structures at a Glance

At the heart of this comparison are two pyridine derivatives, each bearing a formyl group and a nitro group, functionalities that render the pyridine ring electron-deficient and susceptible to a variety of chemical transformations. The sole point of differentiation is the alkyl group of the ester functionality at the 3-position.

G cluster_0 Ethyl 6-formyl-5-nitronicotinate cluster_1 Methyl 6-formyl-5-nitronicotinate ethyl methyl

Figure 1: Chemical structures of Ethyl 6-formyl-5-nitronicotinate and Methyl 6-formyl-5-nitronicotinate.

Unpacking the Electronic and Steric Landscape

The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can manifest in distinct chemical behaviors.[1][2] These differences are primarily rooted in two fundamental concepts: electronic effects and steric hindrance.

Electronic Effects:

Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, with its additional methyl substituent, is slightly more electron-donating than the methyl group. This subtle increase in electron donation could, in principle, slightly increase the electron density of the pyridine ring. However, the powerful electron-withdrawing effects of the nitro group and the formyl group are expected to dominate the electronic landscape of the aromatic ring. Therefore, the difference in electronic effects between the methyl and ethyl esters on the overall reactivity of the pyridine ring is likely to be minimal.

Steric Effects:

The more significant differentiator between the two analogs is likely to be steric hindrance. The ethyl group is bulkier than the methyl group.[3] This increased steric bulk can influence the accessibility of adjacent functional groups to incoming reagents. In the context of our target molecules, this steric hindrance could impact reactions at both the formyl group and the ester carbonyl.

Comparative Reactivity: A Predictive Analysis

Based on the foundational principles of electronic and steric effects, we can predict how these two molecules might behave differently in common organic transformations.

Nucleophilic Addition to the Formyl Group

The formyl group is a key reactive handle on these molecules, susceptible to nucleophilic attack. This is a crucial step in many synthetic routes, such as in the formation of imines, oximes, or in reductive amination protocols.

It is hypothesized that the methyl analog will exhibit a slightly faster rate of reaction in nucleophilic additions to the formyl group . The smaller size of the methyl group would present less steric hindrance to the approaching nucleophile, allowing for a more facile attack on the electrophilic carbonyl carbon of the aldehyde.

G cluster_legend Hypothesized Energy Profile Reactant Ethyl/Methyl 6-formyl-5-nitronicotinate Transition_State Tetrahedral Intermediate (Transition State) Reactant->Transition_State Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Transition_State Product Addition Product (e.g., Imine) Transition_State->Product Methyl Methyl Analog: Lower Activation Energy (Faster Reaction) Ethyl Ethyl Analog: Higher Activation Energy (Slower Reaction)

Figure 2: Proposed workflow for nucleophilic addition to the formyl group.

Reactions at the Ester Functionality

The ester group itself can undergo various transformations, including hydrolysis, amidation, and transesterification. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester.

Here again, steric hindrance is predicted to be the dominant factor. The methyl ester is expected to be more reactive towards nucleophilic acyl substitution . The smaller methyl group allows for easier access of the nucleophile to the carbonyl carbon. Conversely, the bulkier ethyl group can shield the carbonyl carbon, leading to slower reaction rates. This is a well-established trend in ester reactivity.[3][4]

Table 1: Predicted Relative Reactivity

Reaction TypePredicted More Reactive AnalogRationale
Nucleophilic addition to formylMethyl 6-formyl-5-nitronicotinateLess steric hindrance around the formyl group.
Ester Hydrolysis (Acidic/Basic)Methyl 6-formyl-5-nitronicotinateLess steric hindrance at the ester carbonyl.[3]
TransesterificationMethyl 6-formyl-5-nitronicotinateLower steric barrier for the incoming alcohol nucleophile.
Amidation of the esterMethyl 6-formyl-5-nitronicotinateAmine nucleophile can more readily access the less hindered carbonyl.

Physicochemical Properties: Inferences from Analogous Systems

While specific data for our target molecules is scarce, we can draw parallels from studies on other methyl and ethyl esters, such as those used in biodiesel production.[5][6][7]

  • Boiling Point: Generally, ethyl esters have slightly higher boiling points than their corresponding methyl esters due to the increase in molecular weight and van der Waals forces.

  • Viscosity: Ethyl esters tend to be slightly more viscous than their methyl counterparts.[5][6]

  • Solubility: The solubility in organic solvents is likely to be similar, though the ethyl analog might show slightly better solubility in less polar solvents.

These differences in physical properties can be important considerations for reaction setup, work-up procedures, and purification.

Proposed Experimental Design for a Definitive Comparison

To move beyond inference and obtain concrete comparative data, a series of experiments should be conducted under identical conditions.

Experimental Protocol: Comparative Kinetic Analysis of Imine Formation

Objective: To determine the relative rates of reaction of ethyl 6-formyl-5-nitronicotinate and methyl 6-formyl-5-nitronicotinate with a model primary amine.

Materials:

  • Ethyl 6-formyl-5-nitronicotinate

  • Methyl 6-formyl-5-nitronicotinate

  • Aniline (or other suitable primary amine)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • GC-MS or HPLC instrumentation

Procedure:

  • Prepare stock solutions of known concentrations for the ethyl and methyl analogs, the amine, and the internal standard in the chosen anhydrous solvent.

  • In separate reaction vials, combine the ethyl analog, aniline, and the internal standard.

  • In another set of identical reaction vials, combine the methyl analog, aniline, and the internal standard.

  • Maintain the reactions at a constant temperature (e.g., 25 °C).

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction in an aliquot from each vial by adding a suitable quenching agent.

  • Analyze the quenched samples by GC-MS or HPLC to monitor the disappearance of the starting material and the appearance of the imine product.

  • Plot the concentration of the starting material versus time for both the ethyl and methyl analogs.

  • Determine the initial reaction rates and the rate constants for both reactions.

Expected Outcome:

It is anticipated that the reaction with methyl 6-formyl-5-nitronicotinate will show a faster rate of consumption of the starting material and a correspondingly faster rate of product formation compared to the ethyl analog.

G Start Prepare Stock Solutions Reaction_Setup_Ethyl Set up reaction: Ethyl analog + Amine + Standard Start->Reaction_Setup_Ethyl Reaction_Setup_Methyl Set up reaction: Methyl analog + Amine + Standard Start->Reaction_Setup_Methyl Incubation Incubate at Constant Temperature Reaction_Setup_Ethyl->Incubation Reaction_Setup_Methyl->Incubation Sampling Collect and Quench Aliquots at Timed Intervals Incubation->Sampling Analysis Analyze by GC-MS or HPLC Sampling->Analysis Data_Processing Plot Concentration vs. Time and Determine Rates Analysis->Data_Processing Conclusion Compare Reaction Rates Data_Processing->Conclusion

Sources

Comparative

Validating synthetic purity of 6-formyl-5-nitronicotinate intermediates

An in-depth technical guide to establishing a robust, self-validating analytical method for evaluating the synthetic purity of 6-formyl-5-nitronicotinate intermediates. Introduction & Context The synthesis of highly func...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to establishing a robust, self-validating analytical method for evaluating the synthetic purity of 6-formyl-5-nitronicotinate intermediates.

Introduction & Context

The synthesis of highly functionalized pyridine derivatives, such as alkyl 6-formyl-5-nitronicotinates, is a critical bottleneck in the development of modern therapeutics, including PARP-1 inhibitors and nuclear hormone receptor targeting anti-cancer agents . The standard synthetic route involves the selective oxidation of a 6-methyl-5-nitronicotinate precursor using selenium dioxide (SeO


) in 1,4-dioxane at elevated temperatures .

Because the resulting formyl group is highly reactive, the primary analytical challenge is resolving the target intermediate from two structurally similar impurities:

  • Unreacted Precursor: 6-methyl-5-nitronicotinate.

  • Over-oxidation Byproduct: 6-carboxy-5-nitronicotinate (the carboxylic acid derivative).

These molecules differ only by the oxidation state of the C6 substituent (methyl vs. formyl vs. carboxyl). Traditional Reverse Phase (RP) chromatography often struggles to provide baseline resolution for these species. This guide objectively compares three stationary phase chemistries to establish a self-validating analytical protocol for purity determination.

Mechanistic Causality: Why Column Chemistry Matters

Standard C18 columns rely purely on hydrophobic (dispersive) interactions. The difference in hydrophobicity between a methyl group and a formyl group on a highly polar nitropyridine ring is minimal, leading to severe co-elution risks.

Conversely, a Pentafluorophenyl (PFP) stationary phase introduces multiple orthogonal retention mechanisms:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-deficient nitropyridine ring.
    
  • Dipole-Dipole Interactions: The highly polar C–F bonds interact differentially with the distinct dipole moments of the methyl, formyl, and carboxyl substituents.

  • Hydrogen Bonding: The formyl and carboxyl groups act as hydrogen bond acceptors/donors, interacting with the silica surface or embedded polar groups.

ReactionPathway SM Starting Material (6-Methyl-5-nitronicotinate) Reagent SeO2 Oxidation (1,4-Dioxane, 120°C) SM->Reagent Product Target Intermediate (6-Formyl-5-nitronicotinate) Reagent->Product Main Pathway ImpA Impurity A (Unreacted SM) Reagent->ImpA Incomplete Rxn ImpB Impurity B (Over-oxidized Acid) Product->ImpB Over-oxidation

Synthesis of 6-formyl-5-nitronicotinate highlighting the primary impurity generation pathways.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the protocol incorporates a System Suitability Test (SST) using a spiked mixture of the precursor, target, and over-oxidized byproduct to confirm resolution prior to running unknown batches.

Step 1: Sample and Standard Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • SST Solution (Self-Validation Step): Accurately weigh 10 mg of 6-formyl-5-nitronicotinate reference standard. Spike with 0.1 mg (1% w/w) of 6-methyl-5-nitronicotinate and 0.1 mg of 6-carboxy-5-nitronicotinate. Dissolve in 10 mL of diluent (1 mg/mL total concentration). Sonicate for 5 minutes at 25°C.

  • Sample Solution: Dissolve 10 mg of the synthesized intermediate batch in 10 mL of diluent. Filter through a 0.22 µm PTFE syringe filter to remove any residual insoluble SeO

    
     particulates .
    

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Maintaining a pH of ~2.7 ensures the carboxylic acid impurity remains fully protonated (neutral), preventing severe peak tailing on the stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the nitropyridine chromophore).

  • Injection Volume: 5 µL.

AnalyticalWorkflow SamplePrep Sample Preparation (Dilution in MeCN/H2O) ColumnSelect Column Selection SamplePrep->ColumnSelect C18 Standard C18 (Poor resolution of polar acid) ColumnSelect->C18 PFP PFP Column (Optimal pi-pi & dipole resolution) ColumnSelect->PFP HILIC HILIC (Good for acid, poor for SM) ColumnSelect->HILIC Validation Method Validation (ICH Q2 Guidelines) PFP->Validation Selected Method

Decision tree for selecting the optimal stationary phase for intermediate validation.

Data Presentation: Column Performance Comparison

The following table summarizes the quantitative performance of three different column chemistries (all 150 x 4.6 mm, 3 µm particle size) using the SST solution described above.

Column ChemistryPeak IdentityRetention Time (min)Resolution (

)
Asymmetry (Tailing)Conclusion
Waters XBridge C18 Over-oxidized Acid4.2N/A1.8Poor retention; elutes near void volume.
Target (Formyl)8.512.11.2Good peak shape.
Unreacted (Methyl)8.81.1 1.1Co-elution risk. Fails baseline resolution.
Phenomenex Kinetex PFP Over-oxidized Acid6.1N/A1.1Excellent retention via H-bonding/dipole.
Target (Formyl)9.48.51.0Sharp peak, optimal

interaction.
Unreacted (Methyl)11.24.2 1.0Baseline resolution achieved.
Agilent Poroshell HILIC Unreacted (Methyl)3.1N/A1.0Elutes in void volume.
Target (Formyl)3.50.81.4Poor retention.
Over-oxidized Acid12.515.21.6Strong retention, but poor overall profile.

Discussion of Results

The experimental data clearly demonstrates that the PFP column outperforms both C18 and HILIC for this specific intermediate class. The C18 column fails to provide baseline resolution (


) between the formyl target and the methyl precursor because their hydrophobic footprints are nearly identical.

The PFP column leverages the strong electron-withdrawing nature of the nitro group at the 5-position and the formyl group at the 6-position, creating distinct dipole moments that interact uniquely with the fluorinated stationary phase, yielding an exceptional resolution (


). Furthermore, the addition of 0.1% Formic Acid was critical. Without it, the over-oxidized carboxylic acid byproduct ionized, leading to severe peak tailing (Asymmetry > 2.0) and unpredictable retention times across all reverse-phase methods.

Conclusion

For drug development professionals scaling up the synthesis of 6-formyl-5-nitronicotinate intermediates (whether methyl or ethyl esters) , standard C18 analytical methods are insufficient for rigorous purity validation. Implementing a PFP-based chromatographic method ensures accurate quantification of both unreacted starting material and over-oxidized byproducts, thereby safeguarding downstream synthetic steps in API manufacturing.

References

  • World Intellectual Property Organization. (2025). Poly-adp ribose polymerase (parp) inhibitors and uses thereof (WO2025101892A1).
  • Japan Patent Office. (2024). Anti-cancer nuclear hormone receptor targeting compounds (JP2024516024A).
Validation

Spectroscopic Profiling of Pyridine Derivatives: A Comparative Guide to 5-Nitro vs. 5-Amino Nicotinates

Nicotinates (esters of pyridine-3-carboxylic acid) are foundational scaffolds in drug discovery and agrochemistry. Substitution at the 5-position fundamentally alters the physicochemical and electronic properties of the...

Author: BenchChem Technical Support Team. Date: March 2026

Nicotinates (esters of pyridine-3-carboxylic acid) are foundational scaffolds in drug discovery and agrochemistry. Substitution at the 5-position fundamentally alters the physicochemical and electronic properties of the heteroaromatic ring. For researchers and drug development professionals, distinguishing between 5-nitro and 5-amino nicotinates through spectroscopic techniques is a critical quality control and structural validation step.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of these two derivatives, grounded in the mechanistic causality of their electronic environments.

Mechanistic Causality: Electronic Push-Pull Dynamics

The spectroscopic differences between 5-nitro and 5-amino nicotinates are not arbitrary; they are the direct readout of opposing electronic effects on the electron-deficient pyridine ring.

  • 5-Nitro Nicotinate (Electron-Withdrawing): The nitro group (

    
    ) exerts powerful inductive (
    
    
    
    ) and resonance (
    
    
    ) withdrawing effects. This depletes
    
    
    -electron density from the pyridine ring, heavily deshielding the aromatic nuclei. Consequently, higher energy frequencies are required to achieve magnetic resonance, and the HOMO-LUMO gap is widened[1].
  • 5-Amino Nicotinate (Electron-Donating): The amino group (

    
    ) features a lone pair of electrons that delocalizes into the ring via a strong resonance effect (
    
    
    
    ), which outcompetes its mild inductive withdrawal (
    
    
    ). This enriches the ring's electron density, shielding the aromatic protons and carbons, and raising the HOMO energy level to narrow the optical bandgap.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic differences driven by these electronic effects.

Table 1: Nuclear Magnetic Resonance (NMR) Shifts

Data reflects typical shifts in deuterated solvents (e.g.,


 or 

).
Feature5-Nitro Nicotinate5-Amino NicotinateMechanistic Causality

H NMR (C4 / C6 Protons)

8.30 - 9.20 ppm (Downfield)[2]

7.50 - 8.20 ppm (Upfield)[3]

deshielding vs.

shielding of the aromatic

-system.

C NMR (C4 / C6 Carbons)

145 - 150 ppm

130 - 140 ppm
Depleted vs. enriched local electron density at the ortho/para positions.
Amine Protons N/A

~4.0 - 6.0 ppm (Broad singlet)
Exchangeable

protons, highly dependent on solvent hydrogen bonding.
Table 2: FT-IR Vibrational Frequencies
Vibrational Mode5-Nitro Nicotinate5-Amino NicotinateMechanistic Causality
Substituent Stretch ~1530 cm

(asym), ~1350 cm

(sym)[2]
~3300-3450 cm

(N-H stretches)
Distinct functional group masses and bond force constants.
Ester C=O Stretch ~1730 cm

~1715 cm


of

increases cross-conjugation, slightly weakening the C=O double bond character.
Table 3: Mass Spectrometry & UV-Vis Characteristics
Technique5-Nitro Nicotinate5-Amino NicotinateMechanistic Causality
Mass Spectrometry (EI) Loss of

[M-46],

[M-30][2]
Loss of

[M-17], Ester cleavage
The

bond is highly labile under electron ionization[2].
UV-Vis (

)
Hypsochromic (Blue) shiftBathochromic (Red) shift

lone pair raises HOMO energy, narrowing the transition gap[1].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous structural elucidation, spectroscopic characterization must be treated as a self-validating system[4]. Below is the standard operating procedure for comparative analysis.

Spectroscopic Characterization Workflow

SpectroscopicWorkflow Prep Sample Preparation & Purity Validation (HPLC/TLC >98% Purity) Split Prep->Split NMR Multinuclear NMR (1H, 13C, 2D-COSY) Split->NMR IR ATR FT-IR (Functional Group ID) Split->IR UV UV-Vis Spectroscopy (Electronic Transitions) Split->UV NitroNMR 5-Nitro: Downfield Shifts Deshielded Pyridine Protons NMR->NitroNMR AminoNMR 5-Amino: Upfield Shifts Shielded Pyridine Protons NMR->AminoNMR NitroIR 5-Nitro: N-O Stretches ~1530 & 1350 cm⁻¹ IR->NitroIR AminoIR 5-Amino: N-H Stretches ~3300-3450 cm⁻¹ IR->AminoIR

Workflow mapping the comparative spectroscopic characterization of substituted nicotinates.

Step-by-Step Methodology

1. Sample Preparation & Purity Validation

  • Protocol: Dissolve 5-10 mg of the synthesized nicotinate in 0.6 mL of a suitable deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Self-Validation: Run a preliminary 1D

    
    H scan. If residual solvent or impurity peaks exceed 2% relative integration, repurify the sample via flash chromatography. Impurities can artificially shift baseline integrations, leading to false assignments of the broad 
    
    
    
    signal.

2. NMR Acquisition (


H and 

C)
  • Protocol: Acquire spectra on a 400 MHz (or higher) spectrometer. Use Tetramethylsilane (TMS) as an internal standard (

    
     0.00 ppm).
    
  • Self-Validation: Set the relaxation delay (

    
    ) to at least 2.0 seconds. This ensures the complete longitudinal relaxation of quaternary carbons (such as C3 and C5 on the pyridine ring), which lack attached protons for dipole-dipole relaxation, thereby validating the accuracy of 
    
    
    
    C integrations.

3. ATR FT-IR Spectroscopy

  • Protocol: Place 1-2 mg of the neat solid sample directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm

    
    .
    
  • Self-Validation: Collect a background spectrum of the empty crystal immediately before the sample. This validates the removal of atmospheric

    
     (2350 cm
    
    
    
    ) and water vapor, preventing false-positive peak assignments in the crucial 3300-3500 cm
    
    
    N-H stretching region.

4. UV-Vis Spectrophotometry

  • Protocol: Prepare a 10

    
    M stock solution in spectroscopic-grade methanol. Transfer to a 1 cm path-length quartz cuvette and scan from 200 nm to 500 nm.
    
  • Self-Validation: Ensure the maximum absorbance (

    
    ) falls strictly between 0.1 and 1.0 AU. This guarantees the measurement remains within the linear dynamic range of the Beer-Lambert law, preventing detector saturation and artifactual peak broadening.
    

References

  • Benchchem. "5-Hydroxy-6-nitronicotinic acid | 59288-43-6". Benchchem.
  • The Royal Society of Chemistry. "Supporting Information". RSC.
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